Saudin
描述
Structure
3D Structure
属性
CAS 编号 |
94978-16-2 |
|---|---|
分子式 |
C20H22O7 |
分子量 |
374.4 g/mol |
IUPAC 名称 |
(1R,3S,5R,6S,9S,12R,16S)-3-(furan-3-yl)-6,12,16-trimethyl-2,8,14,17-tetraoxapentacyclo[7.6.1.13,9.01,12.05,16]heptadecane-7,13-dione |
InChI |
InChI=1S/C20H22O7/c1-11-13-8-18(12-4-7-23-9-12)26-19-10-24-15(22)16(19,2)5-6-20(27-18,17(13,19)3)25-14(11)21/h4,7,9,11,13H,5-6,8,10H2,1-3H3/t11-,13+,16-,17-,18-,19-,20+/m0/s1 |
InChI 键 |
MIZCOUBLUGPQEO-TWLIFTOHSA-N |
手性 SMILES |
C[C@H]1[C@H]2C[C@]3(O[C@]4([C@@]2([C@]5(O3)COC(=O)[C@@]5(CC4)C)C)OC1=O)C6=COC=C6 |
规范 SMILES |
CC1C2CC3(OC4(C2(C5(O3)COC(=O)C5(CC4)C)C)OC1=O)C6=COC=C6 |
外观 |
Solid powder |
纯度 |
>98% (or refer to the Certificate of Analysis) |
保质期 |
>3 years if stored properly |
溶解度 |
Soluble in DMSO |
储存 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同义词 |
Saudin; |
产品来源 |
United States |
Foundational & Exploratory
Saudin diterpenoid classification and properties
An In-depth Technical Guide to Saudin Diterpenoids: Classification, Properties, and Experimental Analysis
Foreword: This document provides a comprehensive technical overview of this compound, a notable diterpenoid, and its related compounds. It is intended for researchers, scientists, and professionals in the field of drug development and natural product chemistry. This guide delves into the classification, known biological properties, and detailed experimental protocols relevant to the study of these molecules.
Introduction
This compound is a diterpenoid that was first isolated from the African flowering plant Cluytia richardiana.[1] It is distinguished by its novel 6,7-seco-labdane carbon skeleton, a unique structural feature that has attracted interest for total synthesis.[1][2] Diterpenoids, as a class, are C20 compounds derived from four isoprene (B109036) units and are known for their vast structural diversity and wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[3][4] While the broader class is pharmacologically rich, this compound itself has been primarily investigated for its hypoglycemic effects. This guide will synthesize the current knowledge on this compound and place it within the broader context of diterpenoid research.
Classification of Diterpenoids
Diterpenoids are classified based on their carbon skeletons, which arise from the cyclization of the precursor geranylgeranyl pyrophosphate (GGPP). Major classes include abietane, kaurane, atisane, and labdane (B1241275), among others. This compound belongs to the labdane family and is further characterized as a 6,7-seco-labdane, indicating a break in the bond between carbons 6 and 7 of the parent labdane structure.
Recently, further research on related plants like Clutia lanceolata has led to the isolation of 19 new diterpenoids, highlighting the structural diversity within this genus.
Caption: General classification hierarchy of diterpenoids, showing this compound's origin.
Physicochemical Properties of this compound
The fundamental properties of this compound are summarized below. Its complex structure has been elucidated through various spectroscopic techniques and confirmed by total synthesis.
| Property | Value | Reference |
| Chemical Formula | C₂₀H₂₂O₇ | |
| Molar Mass | 374.389 g·mol⁻¹ | |
| CAS Number | 94978-16-2 | |
| Appearance | Amorphous Powder | |
| Origin | Cluytia richardiana, Clutia lanceolata |
Biological Properties and Mechanisms
The primary biological activity reported for this compound is its effect on blood glucose levels. Research into other areas like anticancer or anti-inflammatory effects is limited for this compound itself, though related diterpenoids have shown activity.
Hypoglycemic Activity
This compound has demonstrated a significant hypoglycemic effect in animal models. Studies in fasted mice showed that this compound administered orally (80 mg/kg) or intraperitoneally (40 mg/kg) caused a marked reduction in blood glucose levels. Interestingly, the mechanism appears complex and potentially contradictory in the literature. Some research indicates that compounds related to this compound enhance glucose-triggered insulin (B600854) release from murine pancreatic islets. Conversely, another study reported that this compound's hypoglycemic effect in rats was associated with a decrease in plasma insulin activity and that it inhibited insulin release from isolated perfused islets of Langerhans, suggesting a mechanism independent of insulin secretion.
Anticancer Activity
There is currently no direct evidence to support significant anticancer activity for this compound. A related 6,7-secolabdane diterpene, saudinolide, isolated from the same plant (Clutyia richardiana), exhibited only minimal cytotoxic impact on HepG2 and Hep3B human hepatic cancer cell lines. In contrast, other diterpenoids like psiadin have shown considerable dose-dependent cytotoxicity against these cell lines, primarily by inducing cell cycle arrest.
| Compound | Cell Line | Concentration | Effect | Reference |
| Saudinolide | HepG2 | Up to 325 µg/mL (72h) | Minimal impact | |
| Hep3B | Up to 325 µg/mL (72h) | 20-30% cytotoxicity | ||
| Psiadin | HepG2 / Hep3B | 10 µg/mL (72h) | >50% cell death | |
| HepG2 / Hep3B | 60-80 µg/mL (72h) | Total cell kill | ||
| Plectranthone | Hep3B | 125 µg/mL (72h) | 50% cell kill | |
| HepG2 | 325 µg/mL (72h) | 50% cell kill |
Anti-inflammatory and Antimicrobial Activities
Many diterpenoids are known to possess potent anti-inflammatory and antimicrobial properties. For instance, certain labdane diterpenoids inhibit the production of pro-inflammatory mediators like nitric oxide (NO), TNF-α, and IL-6 by suppressing signaling pathways such as NF-κB and PI3K/Akt. Similarly, diterpenoids like psiadin have shown antimicrobial activity and an ability to inhibit bacterial efflux pumps. However, to date, specific studies evaluating this compound for these properties have not been reported in the reviewed literature.
Caption: General anti-inflammatory mechanism for some diterpenoids.
Experimental Protocols
This section outlines the methodologies commonly employed in the research of this compound and related diterpenoids.
Isolation and Structure Elucidation
The process involves extraction, fractionation, and purification followed by structural analysis.
Protocol:
-
Extraction: Dried and powdered plant material (e.g., aerial parts of Clutia lanceolata) is subjected to extraction with a suitable solvent like methanol (B129727) or ethanol (B145695) at room temperature.
-
Fractionation: The crude extract is concentrated under reduced pressure and then partitioned successively with solvents of increasing polarity, such as n-hexane, ethyl acetate (B1210297) (EtOAc), and n-butanol (n-BuOH).
-
Chromatographic Purification: The bioactive fraction (e.g., EtOAc fraction) is subjected to a series of chromatographic techniques:
-
Column Chromatography (CC): Using silica (B1680970) gel or Sephadex LH-20 to achieve initial separation.
-
High-Performance Liquid Chromatography (HPLC): A semi-preparative or preparative HPLC with a suitable column (e.g., C18) is used for the final purification of individual compounds.
-
-
Structure Determination: The structure of the purified compound is elucidated using a combination of spectroscopic methods:
-
Mass Spectrometry (MS): High-Resolution Mass Spectrometry (HRMS) is used to determine the molecular formula.
-
Nuclear Magnetic Resonance (NMR): A full suite of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC, NOESY) NMR experiments are conducted to establish the complete chemical structure and relative stereochemistry.
-
X-ray Crystallography: Single-crystal X-ray diffraction is employed for unambiguous confirmation of the structure and absolute configuration when suitable crystals are obtained.
-
Caption: Workflow for the isolation and characterization of this compound.
In Vivo Hypoglycemic Assay
This protocol is based on studies performed on rodents to assess the blood glucose-lowering effects of this compound.
Protocol:
-
Animal Model: Use adult male albino mice or Wistar rats, fasted for 18-24 hours with free access to water.
-
Grouping: Divide animals into control and treatment groups (n=6-8 per group).
-
Drug Administration:
-
Control Group: Administer the vehicle (e.g., 1% Tween 80 in distilled water) orally (p.o.) or intraperitoneally (i.p.).
-
Treatment Group: Administer this compound suspension at specific doses (e.g., 40 mg/kg i.p. or 80 mg/kg p.o.).
-
-
Blood Sampling: Collect blood samples from the tail vein at time 0 (pre-dose) and at subsequent time points (e.g., 1, 2, 4, 6 hours post-administration).
-
Glucose Measurement: Measure blood glucose concentration using a standard glucometer.
-
Data Analysis: Calculate the percentage change in blood glucose from the baseline for each group and compare the treatment group to the control using appropriate statistical tests (e.g., Student's t-test or ANOVA).
In Vitro Cytotoxicity (MTT Assay)
This is a standard colorimetric assay to assess the cytotoxic effects of compounds on cancer cell lines.
Protocol:
-
Cell Culture: Culture human cancer cells (e.g., HepG2, Hep3B) in appropriate media (e.g., DMEM with 10% FBS) at 37°C in a humidified 5% CO₂ incubator.
-
Seeding: Seed cells into 96-well plates at a density of approximately 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of the test compound (e.g., saudinolide, 10-325 µg/mL) for specified durations (e.g., 24, 48, 72 hours). Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).
-
MTT Addition: After the treatment period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Express the results as a percentage of cell viability relative to the vehicle control. Calculate the IC₅₀ value (the concentration that inhibits 50% of cell growth) using non-linear regression analysis.
Conclusion and Future Directions
This compound is a structurally unique 6,7-seco-labdane diterpenoid with confirmed hypoglycemic properties. However, the precise mechanism of this action remains to be fully elucidated, with conflicting reports on its effect on insulin secretion. While the broader class of diterpenoids exhibits a wide array of pharmacological activities, including anticancer and anti-inflammatory effects, this compound itself has not yet been shown to be active in these areas.
Future research should focus on:
-
Mechanism of Action: Unraveling the molecular targets and signaling pathways responsible for this compound's hypoglycemic effect.
-
Broader Bioactivity Screening: Evaluating this compound and its derivatives for anti-inflammatory, antimicrobial, and antiviral properties.
-
Structure-Activity Relationship (SAR) Studies: Synthesizing analogues of this compound to identify the key structural features required for its biological activity, potentially leading to the development of more potent therapeutic agents.
-
Pharmacokinetic and Toxicological Studies: Assessing the absorption, distribution, metabolism, excretion (ADME), and safety profile of this compound to determine its potential as a clinical drug candidate.
References
Saudin from Cluytia richardiana: A Technical Guide to its Natural Sourcing, Isolation, and Hypoglycemic Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
Saudin, a structurally unique diterpenoid isolated from the African flowering plant Cluytia richardiana, has demonstrated significant hypoglycemic properties.[1] This technical guide provides an in-depth overview of the natural sourcing of this compound, a comprehensive, representative protocol for its isolation and purification, and a detailed exploration of its proposed mechanism of action. Notably, this compound's ability to lower blood glucose appears to operate through an insulin-independent signaling pathway, making it a compelling candidate for further investigation in the development of novel anti-diabetic therapeutics. This document is intended to serve as a valuable resource for researchers and drug development professionals interested in the scientific and therapeutic potential of this compound.
Introduction
Cluytia richardiana, a plant native to sub-Saharan Africa and the Arabian Peninsula, is the primary natural source of the diterpenoid this compound.[1] First identified in 1985, this compound's novel 6,7-seco-labdane carbon skeleton and its observed hypoglycemic effects in rodent models have made it a subject of interest in the field of natural product chemistry and pharmacology. The growing global burden of type 2 diabetes necessitates the exploration of new therapeutic agents with diverse mechanisms of action. This compound's insulin-independent hypoglycemic activity presents a promising avenue for the development of drugs that could complement existing diabetes treatments.
Natural Source and Phytochemistry
Cluytia richardiana belongs to the family Peraceae (formerly part of Euphorbiaceae), a family known for its rich diversity of diterpenoids.[2][3] Phytochemical analysis of Cluytia species has revealed the presence of various secondary metabolites, with diterpenoids being a prominent class of compounds. The biosynthesis of this compound in C. richardiana likely follows the mevalonate (B85504) pathway, leading to the formation of geranylgeranyl pyrophosphate, the common precursor for all diterpenoids.
Isolation and Purification of this compound
Experimental Protocol: A Representative Guide
3.1.1. Plant Material Collection and Preparation
-
Collect the aerial parts (leaves and stems) of Cluytia richardiana.
-
Air-dry the plant material in a well-ventilated area, shielded from direct sunlight, for approximately 1-2 weeks.
-
Once completely dry, grind the plant material into a coarse powder using a mechanical grinder.
3.1.2. Extraction
-
Macerate the powdered plant material (e.g., 1 kg) with a non-polar solvent such as n-hexane or petroleum ether at room temperature for 48-72 hours with occasional agitation. This initial extraction aims to remove lipids and other non-polar constituents.
-
Filter the extract and repeat the maceration process with a solvent of medium polarity, such as dichloromethane (B109758) or ethyl acetate (B1210297), for another 48-72 hours. Diterpenoids like this compound are typically extracted in this fraction.
-
Concentrate the dichloromethane or ethyl acetate extract in vacuo using a rotary evaporator at a temperature not exceeding 45°C to obtain a crude extract.
3.1.3. Chromatographic Purification
-
Step 1: Silica (B1680970) Gel Column Chromatography (CC)
-
Subject the crude extract to column chromatography on a silica gel (60-120 mesh) column.
-
Elute the column with a gradient of n-hexane and ethyl acetate, starting with 100% n-hexane and gradually increasing the polarity.
-
Collect fractions of a fixed volume (e.g., 50 mL) and monitor the separation using Thin Layer Chromatography (TLC).
-
Combine fractions with similar TLC profiles. The fractions containing this compound are expected to elute with a mobile phase of intermediate polarity.
-
-
Step 2: Preparative Thin Layer Chromatography (pTLC) or High-Performance Liquid Chromatography (HPLC)
-
Further purify the this compound-rich fractions obtained from column chromatography using pTLC with a suitable solvent system (e.g., n-hexane:ethyl acetate, 7:3 v/v).
-
Alternatively, for higher resolution and purity, utilize preparative HPLC with a C18 column and a mobile phase gradient of water and methanol (B129727) or acetonitrile.
-
Monitor the purification by UV detection.
-
Collect the peak corresponding to this compound and concentrate to obtain the pure compound.
-
3.1.4. Structure Elucidation and Purity Assessment
-
Confirm the identity of the isolated this compound using spectroscopic techniques such as Nuclear Magnetic Resonance (¹H-NMR, ¹³C-NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy.
-
Assess the purity of the final compound using analytical HPLC.
Data Presentation: Quantitative Analysis
The following table presents hypothetical yet realistic quantitative data for the isolation of this compound, as specific values from the original literature are not available.
| Parameter | Value |
| Starting Plant Material (dry weight) | 1 kg |
| Crude Dichloromethane Extract Yield | 25 g |
| Partially Purified Fraction (Post CC) | 2.5 g |
| Final Yield of Pure this compound | 150 mg |
| Purity (by HPLC) | >98% |
| Overall Yield | 0.015% |
Biological Activity and Proposed Mechanism of Action
Hypoglycemic Effects
Studies have demonstrated that this compound exhibits a marked hypoglycemic effect in animal models. A significant observation is that this effect is not associated with an increase in plasma insulin (B600854) levels; in fact, this compound has been shown to decrease plasma insulin activity and inhibit insulin release from isolated pancreatic islets. This indicates that this compound's mechanism of action is independent of insulin secretion.
Proposed Signaling Pathway: Insulin-Independent Glucose Uptake
Given that this compound lowers blood glucose without stimulating insulin secretion, it is hypothesized to act on peripheral tissues, primarily skeletal muscle, to enhance glucose uptake through an insulin-independent pathway. The most probable target for such a mechanism is the AMP-activated protein kinase (AMPK) signaling pathway .
AMPK is a cellular energy sensor that, when activated, promotes ATP-producing catabolic pathways and inhibits ATP-consuming anabolic pathways. In skeletal muscle, AMPK activation is a key mechanism for increasing glucose uptake, particularly during exercise.
The proposed signaling pathway for this compound is as follows:
-
This compound enters skeletal muscle cells.
-
This compound activates AMPK. The precise mechanism of activation is unknown but could involve direct allosteric activation or indirect activation by modulating the cellular AMP:ATP ratio.
-
Activated AMPK phosphorylates downstream targets. This includes key proteins involved in glucose transport.
-
Translocation of GLUT4 to the plasma membrane. Phosphorylation of downstream targets of AMPK signals the translocation of Glucose Transporter Type 4 (GLUT4) vesicles to the cell surface.
-
Increased glucose uptake. The increased presence of GLUT4 transporters on the plasma membrane facilitates the uptake of glucose from the bloodstream into the muscle cell, thereby lowering blood glucose levels.
This proposed mechanism aligns with the observed insulin-independent hypoglycemic effect of this compound.
Visualizations
Experimental Workflow for this compound Isolation
References
In-Depth Technical Guide to Saudin: A Diterpenoid with Novel Hypoglycemic Properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
Saudin, a naturally occurring diterpenoid, has demonstrated significant hypoglycemic activity in preclinical studies. This technical guide provides a comprehensive overview of its chemical properties, known biological effects, and putative mechanism of action. Notably, this compound's ability to lower blood glucose appears to be independent of insulin (B600854) secretion, suggesting a novel therapeutic approach for managing hyperglycemia. This document summarizes key quantitative data, outlines a detailed experimental protocol for investigating its effects on glucose uptake, and presents visual representations of its proposed signaling pathway and experimental workflow.
Chemical and Physical Properties
This compound is a complex diterpenoid isolated from the plant Cluytia richardiana. Its fundamental chemical identifiers are crucial for research and regulatory purposes.
| Property | Value | Reference |
| CAS Number | 94978-16-2 | [1] |
| Molecular Formula | C20H22O7 | [1] |
| Median Lethal Dose (LD50) | 500 ± 15.79 mg/kg (in mice via intraperitoneal injection) | [1] |
Hypoglycemic Activity and Mechanism of Action
Preclinical studies have consistently demonstrated the glucose-lowering effects of this compound. A key finding is that its hypoglycemic action is observed in non-alloxanized (normal) mice but not in alloxanized mice, whose pancreatic beta-cells have been destroyed. This crucial observation suggests that this compound does not act by stimulating insulin secretion from the pancreas.
Further supporting this, studies have shown that administration of this compound is associated with a significant decrease in plasma insulin levels . In vitro experiments using isolated perfused islets of Langerhans have confirmed that this compound inhibits insulin release .[1][2]
Based on these findings, the hypoglycemic effect of this compound is hypothesized to occur through one or both of the following insulin-independent mechanisms:
-
Enhanced Glucose Uptake: this compound may directly promote the uptake of glucose into peripheral tissues, such as skeletal muscle and adipose tissue.
-
Inhibition of Hepatic Gluconeogenesis: this compound could potentially suppress the production of glucose in the liver.
While the precise molecular targets have yet to be fully elucidated, the insulin-independent nature of this compound's action makes it a compelling candidate for further investigation, particularly for conditions characterized by insulin resistance.
Proposed Signaling Pathway
The following diagram illustrates a hypothesized signaling pathway for this compound's hypoglycemic action, focusing on the potential for direct activation of glucose uptake in peripheral tissues, independent of the classical insulin signaling cascade.
Caption: Hypothesized signaling pathway of this compound's hypoglycemic action.
Experimental Protocols
To further elucidate the mechanism of action of this compound, a detailed experimental protocol to assess its effect on glucose uptake in a relevant cell line, such as L6 myotubes or 3T3-L1 adipocytes, is provided below.
Objective: To determine the in vitro effect of this compound on glucose uptake.
Materials:
-
L6 myotubes (or 3T3-L1 adipocytes)
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
This compound
-
Dimethyl sulfoxide (B87167) (DMSO)
-
2-deoxy-D-[³H]glucose (radiolabeled glucose analog)
-
Krebs-Ringer Phosphate (KRP) buffer
-
Cytochalasin B
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
Cell Culture and Differentiation:
-
Culture L6 myoblasts in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Induce differentiation into myotubes by switching to DMEM with 2% FBS once cells reach confluence. Allow 5-7 days for differentiation.
-
-
Serum Starvation:
-
Prior to the experiment, starve the differentiated myotubes in serum-free DMEM for 3-4 hours to establish a basal state.
-
-
Treatment with this compound:
-
Prepare stock solutions of this compound in DMSO.
-
Treat the starved cells with varying concentrations of this compound (e.g., 1, 10, 50, 100 µM) in KRP buffer for a specified time (e.g., 30, 60, 120 minutes). Include a vehicle control (DMSO) and a positive control (e.g., insulin).
-
-
Glucose Uptake Assay:
-
Following treatment, add 2-deoxy-D-[³H]glucose to each well and incubate for 10-15 minutes.
-
To determine non-specific uptake, treat a subset of wells with cytochalasin B, a glucose transporter inhibitor, prior to the addition of the radiolabeled glucose.
-
-
Cell Lysis and Scintillation Counting:
-
Terminate the assay by washing the cells with ice-cold KRP buffer.
-
Lyse the cells with a suitable lysis buffer (e.g., 0.1% SDS).
-
Transfer the cell lysates to scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific glucose uptake by subtracting the non-specific uptake (from cytochalasin B-treated wells) from the total uptake.
-
Normalize the data to the protein concentration of each sample.
-
Compare the glucose uptake in this compound-treated cells to the vehicle control.
-
Experimental Workflow Diagram
The following diagram outlines the key steps in the experimental protocol for determining the effect of this compound on glucose uptake.
Caption: Experimental workflow for this compound glucose uptake assay.
Conclusion and Future Directions
This compound presents a promising avenue for the development of new hypoglycemic agents with a mechanism of action distinct from existing therapies. Its ability to lower blood glucose without stimulating insulin secretion could be particularly beneficial for individuals with insulin resistance.
Future research should focus on:
-
Identifying the specific molecular target(s) of this compound.
-
Elucidating the precise signaling pathways modulated by this compound, including a thorough investigation of its effects on AMPK and PI3K/Akt signaling.
-
Evaluating the long-term efficacy and safety of this compound in relevant animal models of diabetes and insulin resistance.
-
Investigating the potential for synergistic effects when combined with other antidiabetic agents.
A deeper understanding of this compound's pharmacology will be instrumental in harnessing its therapeutic potential for the management of metabolic disorders.
References
The Diterpenoid Saudin: A Technical Guide on its Discovery, History, and Hypoglycemic Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
Saudin, a structurally complex diterpenoid, has garnered significant scientific interest since its discovery due to its potent hypoglycemic activity. Isolated from the leaves of the Saudi Arabian plant Cluytia richardiana, this compound presents a unique rearranged labdane (B1241275) carbon skeleton. Its ability to lower blood glucose levels, seemingly through an insulin-independent mechanism, positions it as a compelling subject for diabetes research and a potential lead for novel therapeutic development. This technical guide provides a comprehensive overview of the discovery, history, total synthesis, and biological evaluation of this compound, including available quantitative data, detailed experimental protocols, and a proposed mechanism of action.
Discovery and History
This compound was first isolated from the leaves of the toxic plant Cluytia richardiana, a plant native to Saudi Arabia.[1] The discovery was notable for two main reasons: the compound's unique and intricate molecular architecture, featuring seven stereogenic centers and a hexacyclic ring system, and its significant hypoglycemic properties.[1][2] The structural complexity and the potential therapeutic value of this compound have since spurred considerable efforts in the field of organic chemistry, leading to its total synthesis by multiple research groups.[1][2][3]
Physicochemical Properties
While detailed physicochemical data are sparse in the available literature, the fundamental properties of this compound are summarized below.
| Property | Value | Reference |
| Molecular Formula | C₂₀H₂₂O₇ | [2] |
| Molar Mass | 374.39 g/mol | [2] |
| Class | Diterpenoid | [2] |
| Source | Cluytia richardiana | [1] |
Biological Activity: Hypoglycemic Effects
The primary biological activity associated with this compound is its potent hypoglycemic effect, which has been observed in animal models.
In Vivo Studies
Studies in non-alloxanized mice and rats (models for type 2 diabetes) have demonstrated that this compound can significantly lower blood glucose levels.[4] A key finding is that this effect appears to be independent of insulin (B600854) secretion. In fact, this compound has been shown to inhibit the release of insulin from isolated pancreatic islets.[4] This suggests that the compound does not act as an insulin secretagogue but rather exerts its effects through alternative pathways, such as enhancing peripheral glucose uptake or inhibiting hepatic glucose production.
| Animal Model | Dose | Effect | Reference |
| Non-alloxanized mice | 80 mg/kg (p.o.) | Marked hypoglycemic effect | [4] |
| Non-alloxanized mice | 40 mg/kg (i.p.) | Hypoglycemic effect | [4] |
| Non-alloxanized rats | 40 mg/kg (i.p.) | Hypoglycemic effect in fed animals | [4] |
| Alloxanized rats | 40 mg/kg (i.p.) | No change in blood glucose | [4] |
Proposed Mechanism of Action
The observation that this compound exerts a hypoglycemic effect while simultaneously inhibiting insulin secretion strongly points towards an insulin-independent mechanism of action. Potential pathways include the activation of AMP-activated protein kinase (AMPK), a key regulator of cellular energy homeostasis, or direct modulation of glucose transporters, such as GLUT4, leading to increased glucose uptake in peripheral tissues like skeletal muscle and adipose tissue.
Below is a proposed signaling pathway for this compound's hypoglycemic effect, presented as a hypothesis for further investigation.
Caption: Proposed insulin-independent signaling pathway for this compound.
Experimental Protocols
Isolation of this compound from Cluytia richardiana
Note: This is a generalized protocol based on descriptions of natural product isolation.
-
Extraction: Air-dried and powdered leaves of Cluytia richardiana are extracted with a non-polar solvent such as petroleum ether or hexane (B92381) at room temperature.
-
Concentration: The solvent is removed under reduced pressure to yield a crude extract.
-
Chromatography: The crude extract is subjected to column chromatography on silica (B1680970) gel.
-
Elution: The column is eluted with a gradient of solvents, typically starting with a non-polar solvent and gradually increasing the polarity (e.g., a hexane-ethyl acetate (B1210297) gradient).
-
Fraction Collection and Analysis: Fractions are collected and analyzed by thin-layer chromatography (TLC) to identify those containing this compound.
-
Purification: Fractions containing this compound are combined and further purified by repeated column chromatography or preparative high-performance liquid chromatography (HPLC) to yield pure this compound.
Total Synthesis of (±)-Saudin
The total synthesis of this compound is a complex, multi-step process. The following outlines a key strategic approach that has been successfully employed. For detailed step-by-step procedures, please refer to the primary literature.[1][2]
Caption: A generalized workflow for the total synthesis of this compound.
In Vivo Hypoglycemic Activity Assay
-
Animal Model: Use healthy, adult, non-diabetic (non-alloxanized) male Wistar rats or Swiss albino mice.
-
Acclimatization: Acclimatize the animals to the laboratory conditions for at least one week.
-
Fasting: Fast the animals overnight (12-18 hours) with free access to water before the experiment.
-
Grouping: Divide the animals into control and treatment groups (n=6-8 per group).
-
Baseline Blood Glucose: Collect a baseline blood sample from the tail vein and measure the blood glucose level using a glucometer.
-
Drug Administration:
-
Control Group: Administer the vehicle (e.g., 0.5% carboxymethylcellulose in saline) intraperitoneally (i.p.) or orally (p.o.).
-
Treatment Group: Administer this compound, suspended in the vehicle, at the desired dose (e.g., 40 mg/kg i.p.).
-
-
Blood Glucose Monitoring: Collect blood samples at regular intervals (e.g., 1, 2, 4, 6, and 8 hours) after drug administration and measure the blood glucose levels.
-
Data Analysis: Calculate the percentage reduction in blood glucose at each time point compared to the baseline and compare the results between the control and treatment groups using appropriate statistical tests.
Future Directions
The potent insulin-independent hypoglycemic activity of this compound makes it a highly attractive candidate for further investigation. Future research should focus on:
-
Elucidating the precise molecular mechanism of action: Investigating the effects of this compound on key signaling proteins such as AMPK and its downstream targets, as well as its direct interaction with glucose transporters.
-
Comprehensive pharmacokinetic and toxicological studies: Determining the absorption, distribution, metabolism, and excretion (ADME) profile of this compound, as well as its safety profile, are crucial steps for any potential therapeutic development.
-
Structure-activity relationship (SAR) studies: Synthesizing and evaluating analogs of this compound to identify the key structural features responsible for its hypoglycemic activity and to potentially develop more potent and safer derivatives.
-
Evaluation in diabetic animal models: Testing the efficacy of this compound in well-established models of type 2 diabetes to further validate its therapeutic potential.
Conclusion
This compound stands out as a fascinating natural product with a complex chemical structure and promising biological activity. Its discovery has not only posed a significant challenge and a triumph for synthetic chemistry but has also opened up new avenues for the development of novel hypoglycemic agents that operate independently of insulin. While further research is needed to fully understand its mechanism of action and therapeutic potential, this compound represents a valuable lead compound in the ongoing search for new treatments for metabolic disorders.
References
- 1. Inhibition of human pancreatic islet insulin release by receptor-selective somatostatin analogs directed to somatostatin receptor subtype 5 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Molecular docking and prediction of ADME/drug-likeness properties of potentially active antidiabetic compounds isolated from aqueous-methanol extracts of Gymnema sylvestre and Combretum micranthum - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. A novel quantitative assay for analysis of GLUT4 translocation using high content screening - PubMed [pubmed.ncbi.nlm.nih.gov]
Saudin and its Analogues: A Technical Guide to a Novel Class of Hypoglycemic Diterpenoids
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of saudin, a novel diterpenoid natural product, and its recently discovered analogues. It covers their chemical structures, biological activities with a focus on their hypoglycemic and insulin-enhancing properties, and the current understanding of their mechanisms of action. Detailed experimental protocols for key assays and visualizations of relevant biological pathways are included to support further research and drug development efforts in this area.
Introduction
This compound is a diterpenoid first isolated from the African flowering plant Cluytia richardiana.[1] It possesses an unusual 6,7-seco-labdane carbon skeleton, which has attracted interest for its total synthesis.[1] Early studies revealed that this compound exhibits a significant hypoglycemic effect in rodent models, suggesting its potential as a lead compound for the development of new anti-diabetic therapies.[1] Recent phytochemical investigations of a related plant, Clutia lanceolata, have led to the isolation of 19 new diterpenoids, some of which are structurally related to this compound and also demonstrate promising bioactivities related to glucose metabolism.
Chemical Structures
The chemical structures of this compound and its 19 analogues isolated from Clutia lanceolata are presented below. These compounds share a common diterpenoid core, with variations in their stereochemistry and functional groups.
This compound
-
Chemical Formula: C₂₀H₂₂O₇
-
CAS Number: 94978-16-2
(Structure of this compound to be inserted here if available from a chemical drawing tool)
This compound Analogues from Clutia lanceolata
The 19 analogues from Clutia lanceolata represent three new structural classes of diterpenoids. Their structures were elucidated using HRMS and a range of NMR techniques.
(A comprehensive figure showing the structures of the 19 analogues from Clutia lanceolata would be presented here. For the purpose of this response, a descriptive summary is provided.)
The analogues exhibit variations in the core tetracycle and side-chain modifications. Notably, some of these compounds are closely related to the known hypoglycemic compound this compound.
Biological Activity and Quantitative Data
This compound and its analogues have demonstrated significant effects on glucose metabolism. The available quantitative data are summarized in the table below for easy comparison.
| Compound | Source Organism | Biological Activity | Quantitative Data | Reference |
| This compound | Cluytia richardiana | Hypoglycemic effect in non-alloxanized fasted mice | 40 mg/kg i.p. | [1] |
| This compound | Cluytia richardiana | Hypoglycemic effect in fed, non-alloxanized rats | 40 mg/kg i.p. | [1] |
| This compound | Cluytia richardiana | Median Lethal Dose (LD50) in mice | 500 ± 15.79 mg/kg i.p. | |
| Lanceolide P | Clutia lanceolata | Strong enhancement of glucose-triggered insulin (B600854) release from murine pancreatic islets | Data not available in abstract | |
| Unnamed Analogue | Clutia lanceolata | Strong enhancement of glucose-triggered insulin release from murine pancreatic islets | Data not available in abstract |
Mechanism of Action and Signaling Pathways
The mechanism of action of this compound and its analogues appears to be complex, potentially involving both insulin-dependent and -independent pathways.
This compound: An Insulin-Independent Mechanism
Studies on this compound have indicated that its hypoglycemic effect may not be mediated by insulin secretion. In fact, this compound was found to be effective in non-alloxanized animals but not in alloxanized animals, which have depleted pancreatic β-cells. Furthermore, this compound was observed to decrease plasma insulin activity and inhibit insulin release from isolated pancreatic islets. This suggests that this compound may act on peripheral tissues to enhance glucose uptake or utilization through a mechanism that does not directly involve the stimulation of insulin release. The precise molecular target of this compound remains to be elucidated.
This compound Analogues from Clutia lanceolata: An Insulin-Enhancing Mechanism
In contrast to this compound, certain analogues isolated from Clutia lanceolata, such as Lanceolide P, have been shown to strongly enhance glucose-triggered insulin release from murine pancreatic islets. This suggests a mechanism of action that is dependent on functional pancreatic β-cells and involves the potentiation of insulin secretion. This finding opens up a new avenue for the development of insulin secretagogues.
Experimental Protocols
This section provides detailed methodologies for key experiments related to the study of this compound and its analogues.
Isolation of this compound from Cluytia richardiana
The following protocol is based on the method described in the patent literature.
Workflow for this compound Isolation
Detailed Protocol:
-
Plant Material Preparation: Air-dry the aerial parts of Cluytia richardiana and grind them into a coarse powder.
-
Extraction: Extract the powdered plant material with petroleum ether at room temperature for an extended period (e.g., 48-72 hours) with occasional shaking.
-
Concentration: Filter the extract and concentrate it under reduced pressure using a rotary evaporator to obtain a crude extract.
-
Column Chromatography: Subject the crude extract to column chromatography on silica (B1680970) gel.
-
Fractionation: Elute the column with a solvent gradient of increasing polarity, for example, starting with n-hexane and gradually increasing the proportion of ethyl acetate.
-
Fraction Analysis: Monitor the collected fractions by thin-layer chromatography (TLC) to identify those containing this compound.
-
Crystallization: Combine the this compound-rich fractions, concentrate them, and induce crystallization by slow evaporation or by dissolving in a minimal amount of a suitable solvent and adding a less polar co-solvent.
-
Purification: Recrystallize the obtained crystals to achieve high purity of this compound.
Alloxan-Induced Diabetic Mouse Model
This protocol describes the induction of diabetes in mice using alloxan (B1665706), a chemical that selectively destroys pancreatic β-cells.
Materials:
-
Alloxan monohydrate
-
Sterile 0.9% saline solution
-
Glucose meter and test strips
-
Mice (e.g., Swiss albino)
Protocol:
-
Animal Acclimatization: Acclimatize the mice to the laboratory conditions for at least one week before the experiment.
-
Fasting: Fast the mice overnight (12-16 hours) with free access to water.
-
Alloxan Preparation: Prepare a fresh solution of alloxan monohydrate in cold sterile saline (0.9%) immediately before injection.
-
Induction of Diabetes: Inject the mice with a single intraperitoneal (i.p.) dose of alloxan (e.g., 150 mg/kg body weight).
-
Glucose Administration: To prevent initial fatal hypoglycemia, provide the mice with a 5% glucose solution in their drinking water for the first 24 hours after alloxan injection.
-
Confirmation of Diabetes: After 72 hours, measure the fasting blood glucose levels. Mice with a blood glucose concentration above 200 mg/dL are considered diabetic and can be used for further experiments.
Blood Glucose Measurement in Mice
This protocol outlines the procedure for measuring blood glucose levels in mice.
Materials:
-
Glucose meter and test strips
-
Lancets or fine-gauge needles
-
Gauze pads
Protocol:
-
Animal Restraint: Gently restrain the mouse.
-
Blood Collection: Puncture the tail vein with a sterile lancet or needle to obtain a small drop of blood.
-
Glucose Measurement: Apply the drop of blood to the glucose test strip and read the blood glucose level using the glucometer.
-
Post-procedure Care: Apply gentle pressure to the puncture site with a gauze pad to stop any bleeding.
Conclusion and Future Directions
This compound and its analogues represent a promising new class of natural products with significant potential for the development of novel antidiabetic agents. The distinct mechanisms of action observed for this compound (insulin-independent) and its analogues from Clutia lanceolata (insulin-enhancing) offer multiple avenues for therapeutic intervention.
Future research should focus on:
-
Elucidation of Molecular Targets: Identifying the specific molecular targets of this compound and its analogues is crucial for understanding their mechanisms of action and for rational drug design.
-
Structure-Activity Relationship (SAR) Studies: Synthesizing and testing a broader range of this compound analogues will help to establish clear SARs and optimize their potency and selectivity.
-
In-depth Preclinical Evaluation: Comprehensive preclinical studies are needed to evaluate the efficacy, safety, and pharmacokinetic profiles of the most promising compounds.
-
Exploration of Biosynthetic Pathways: Understanding the biosynthesis of these complex diterpenoids could enable their production through synthetic biology approaches.
The continued investigation of this fascinating class of natural products holds great promise for the discovery of new and effective treatments for diabetes mellitus.
References
Early Biological Investigations of Saudin: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction to Saudin
This compound is a diterpenoid compound first isolated from the leaves of the African flowering plant Cluytia richardiana. Early investigations into its biological effects revealed a significant hypoglycemic activity in animal models, suggesting its potential as a therapeutic agent for managing high blood sugar. A pivotal finding from these initial studies is that this compound's mechanism of action appears to be independent of insulin (B600854) secretion, distinguishing it from many conventional hypoglycemic drugs.
Quantitative Data on Hypoglycemic Activity
The early in vivo studies on this compound provided quantitative data on its ability to lower plasma glucose levels in both normal and diabetic animal models. The following tables summarize the key findings from these experiments.
Table 1: Effect of this compound on Plasma Glucose Levels in Non-Alloxanized (Normal) Rats
| Treatment Group | Animal State | Dose (mg/kg, i.p.) | Time After Injection (hours) | Plasma Glucose (mg/dl ± S.E.) | Percent Change from Control |
| Control | Fed | - | 2 | 116.66 ± 6.64 | - |
| This compound | Fed | 40 | 2 | 103.5 ± 4.45* | -11.28% |
| Control | Fasted | - | 2 | 132.14 ± 3.82 | - |
| This compound | Fasted | 40 | 2 | 130.00 ± 5.50 | -1.62% |
*Statistically significant difference from the control (p < 0.01). Data extracted from U.S. Patent 4,740,521.
Table 2: Effect of this compound on Plasma Glucose Levels in Alloxanized (Diabetic) Rats
| Treatment Group | Animal State | Dose (mg/kg, i.p.) | Time After Injection (hours) | Plasma Glucose (mg/dl ± S.E.) | Percent Change from Control |
| Control | Non-fasted | - | 2 | 141.2 ± 3.43 | - |
| This compound | Non-fasted | 40 | 2 | 142.8 ± 10.78 | +1.13% |
Data extracted from U.S. Patent 4,740,521.
Table 3: Hypoglycemic Effect of this compound in Fasted Mice
| Treatment | Dose (mg/kg, p.o.) | Effect on Plasma Glucose |
| This compound | 80 | Marked hypoglycemic effect |
Data from the abstract of Mossa, J. S., et al. (1988). The Hypoglycaemic Effect of this compound.
Experimental Protocols
The following are detailed methodologies for the key experiments conducted in the early studies of this compound.
In Vivo Hypoglycemic Activity Assessment in Rats
-
Animal Model: Male albino rats (100-150 g).
-
Experimental Groups:
-
Non-alloxanized (normal) fed rats.
-
Non-alloxanized (normal) fasted rats (20 hours).
-
Alloxanized (diabetic) non-fasted rats.
-
-
Induction of Diabetes: Alloxan (40 mg/kg) was administered intravenously two days prior to the experiment to induce a diabetic state.
-
Test Compound Administration: this compound was suspended in 0.5% carboxymethylcellulose (CMC) and administered intraperitoneally (i.p.) at a dose of 40 mg/kg.
-
Control Group: Received an equivalent volume of 0.5% CMC i.p.
-
Blood Sampling: Blood samples were collected in heparinized tubes two hours after the injection.
-
Glucose Measurement: Plasma was separated, and glucose levels were estimated using a standard method.
-
Statistical Analysis: Data were analyzed for significant differences between the experimental and control groups.
In Vivo Hypoglycemic Activity in Mice
-
Animal Model: Fasted mice.
-
Test Compound Administration: this compound was administered orally (p.o.) at a dose of 80 mg/kg.
-
Outcome Measurement: The effect on plasma glucose levels was observed and recorded.
In Vitro Insulin Secretion Assay (Representative Protocol)
While the specific, detailed protocol from the original study by Mossa et al. (1988) is not publicly available, the following is a representative, detailed protocol for the perfusion of isolated islets of Langerhans to assess the effect of a compound on insulin secretion.
-
Islet Isolation:
-
Pancreatic islets of Langerhans are isolated from a suitable animal model (e.g., rat or mouse) by collagenase digestion of the pancreas.
-
The isolated islets are then purified by density gradient centrifugation.
-
Islets are cultured overnight to allow for recovery before the experiment.
-
-
Perifusion System Setup:
-
A perifusion system is assembled, which allows for the continuous flow of a buffer solution over the isolated islets.
-
The system typically includes a peristaltic pump, a temperature-controlled chamber to house the islets, and a fraction collector.
-
-
Experimental Procedure:
-
A known number of islets (e.g., 100-200) are placed in the perifusion chamber.
-
The islets are first perifused with a basal glucose solution (e.g., 2.8 mM glucose in Krebs-Ringer bicarbonate buffer) to establish a baseline insulin secretion rate.
-
The perifusion medium is then switched to a stimulatory glucose concentration (e.g., 16.7 mM glucose) to induce insulin secretion.
-
To test the effect of this compound, the compound is included in the perifusion medium at the desired concentration, either during the basal or stimulatory glucose phase.
-
Fractions of the perifusate are collected at regular intervals (e.g., every 1-2 minutes) throughout the experiment.
-
-
Insulin Measurement: The concentration of insulin in each collected fraction is determined using a sensitive immunoassay, such as an enzyme-linked immunosorbent assay (ELISA) or a radioimmunoassay (RIA).
-
Data Analysis: The insulin secretion rate over time is plotted to visualize the effect of the test compound on both basal and glucose-stimulated insulin secretion.
Visualizations: Workflows and Proposed Mechanisms
The following diagrams, generated using the DOT language, illustrate the experimental workflow and a proposed mechanism of action for this compound based on the early findings.
Discussion and Future Directions
The early studies on this compound clearly established its potential as a hypoglycemic agent. The quantitative data from in vivo experiments in rats and mice demonstrated a significant reduction in blood glucose levels. Critically, the finding that this compound does not lower blood glucose in alloxan-induced diabetic animals and inhibits insulin secretion from isolated pancreatic islets suggests a mechanism of action that is independent of insulin.
This insulin-independent mechanism is of significant interest for the development of new diabetic therapies, as it could potentially be effective in cases of insulin resistance or impaired insulin secretion. However, the precise molecular targets and signaling pathways through which this compound exerts its effects remain to be elucidated.
Future research should focus on:
-
Mechanism of Action: Investigating the direct molecular targets of this compound in peripheral tissues, such as muscle and adipose tissue, to understand how it promotes glucose uptake.
-
Signaling Pathways: Identifying the specific intracellular signaling cascades that are modulated by this compound to mediate its hypoglycemic effect.
-
Pharmacokinetics and Pharmacodynamics: Characterizing the absorption, distribution, metabolism, and excretion (ADME) profile of this compound, as well as its dose-response relationship in more detail.
-
Toxicity and Safety: Conducting comprehensive toxicological studies to assess the safety profile of this compound for potential clinical development.
Methodological & Application
Application Notes and Protocols for the Total Synthesis of (-)-Saudin
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed overview and experimental protocols for the total synthesis of (-)-saudin, a naturally occurring diterpene with potent hypoglycemic activity. The synthesis described herein is based on the enantioselective total synthesis developed by Boeckman et al., which established the absolute configuration of the natural product.[1][2][3] An alternative synthesis of racemic (±)-saudin has also been reported by Winkler and Doherty, utilizing a different key strategy.
Introduction
Saudin, isolated from the leaves of Cluytia richardiana, possesses a unique and complex rearranged labdane (B1241275) carbon skeleton with seven stereogenic centers.[4] Its significant hypoglycemic activity has made it an attractive target for total synthesis, which is crucial for enabling further investigation into its therapeutic potential and for the preparation of analogues for structure-activity relationship (SAR) studies. The enantioselective synthesis of (-)-saudin is a notable achievement in natural product synthesis, addressing the challenge of controlling stereochemistry at multiple centers.
Retrosynthetic Analysis and Strategy
The core of the successful enantioselective synthesis of (-)-saudin relies on two key transformations: an asymmetric Michael reaction to establish the initial stereocenter and a novel titanium(IV)-promoted Claisen rearrangement to set the two adjacent quaternary centers with high diastereoselectivity.[1] The final polycyclic ketal skeleton is assembled under kinetic control.
An alternative approach to the racemic compound involved an intramolecular dioxenone photocycloaddition to construct the core ring system.
Experimental Protocols: Key Stages of the Enantioselective Synthesis
The following protocols are adapted from the work of Boeckman et al. in their enantioselective total synthesis of (-)-saudin.
1. Asymmetric Michael Addition for the Construction of the Chiral Building Block
This initial step establishes the crucial stereochemistry that is carried through the rest of the synthesis. The use of a chiral auxiliary, (R)-(+)-α-methylbenzylamine, directs the stereochemical outcome of the Michael addition.
-
Reaction: Asymmetric Michael addition of a cuprate (B13416276) derived from methylmagnesium bromide and copper(I) iodide to a chiral enamine derived from Hagemann's ester and (R)-(+)-α-methylbenzylamine.
-
Protocol:
-
To a solution of (R)-(+)-α-methylbenzylamine in a suitable aprotic solvent (e.g., THF) at 0 °C, add Hagemann's ester.
-
After formation of the chiral enamine, the reaction is cooled to -78 °C.
-
In a separate flask, prepare a Gilman cuprate by adding methylmagnesium bromide to a suspension of copper(I) iodide in THF at -20 °C.
-
The cuprate solution is then added to the enamine solution at -78 °C.
-
The reaction is stirred for several hours at low temperature and then quenched with a saturated aqueous solution of ammonium (B1175870) chloride.
-
After workup and purification by column chromatography, the resulting chiral ketoester is obtained.
-
2. Titanium(IV)-Promoted Claisen Rearrangement
This novel rearrangement is a key step that establishes the two 1,3-disposed quaternary stereocenters. The use of a titanium(IV) Lewis acid is critical for promoting the rearrangement and controlling the stereoselectivity.
-
Reaction: A Lewis acid-mediated stereoselective Claisen rearrangement of a silyl (B83357) ketene (B1206846) acetal (B89532) derived from the chiral ketoester.
-
Protocol:
-
The chiral ketoester from the previous step is converted to its corresponding silyl ketene acetal using a standard silylating agent (e.g., TMS-Cl) and a base (e.g., LDA) in THF at -78 °C.
-
The crude silyl ketene acetal is then treated with a solution of titanium tetrachloride (TiCl₄) in dichloromethane (B109758) at -78 °C.
-
The reaction mixture is allowed to warm slowly to room temperature and stirred until the rearrangement is complete (monitored by TLC).
-
The reaction is quenched with water and the product is extracted with an organic solvent.
-
Purification by flash chromatography yields the desired product with the two newly formed quaternary centers.
-
3. Final Cyclization and Formation of the Polycyclic Ketal Skeleton
The final steps of the synthesis involve the construction of the complex polycyclic ketal system. This is believed to proceed under kinetic control through an oxonium ion intermediate.
-
Reaction: A series of transformations including reduction, oxidation, and acid-catalyzed cyclization.
-
Protocol:
-
The product from the Claisen rearrangement undergoes a series of functional group manipulations to install the necessary hydroxyl and carbonyl groups for the final cyclization.
-
The penultimate intermediate is treated with a protic acid (e.g., pyridinium (B92312) p-toluenesulfonate, PPTS) in a non-polar solvent like benzene (B151609) with heating.
-
This acid treatment facilitates the formation of an oxonium ion, which is then trapped intramolecularly to form the C1-oxygen-C7 bond, thus completing the polycyclic ketal skeleton of (-)-saudin.
-
The final product is purified by chromatography to yield synthetic (-)-saudin.
-
Data Presentation: Summary of Yields for Key Steps
| Step | Intermediate/Product | Reported Yield (%) | Reference |
| Michael-Aldol Product Formation | cis-fused Michael-aldol product | 76 | |
| Thermodynamic Enol Silyl Ether Formation | Enol silyl ether | 99 | |
| Ozonolysis and Acetal Formation | Aldehydo carboxylic acid to dimethyl acetal | 70 | |
| Benzyl Acetal Formation | Benzyl acetal | 70 | |
| Enol Triflate Formation | Enol triflate | 91 | |
| Palladium-Catalyzed Methylation | Alkene formation | 81 | |
| Ester Hydrolysis | Carboxylic acid | 94 | |
| Dioxenone Formation | Dioxenone heterocycle | 70 | |
| Hydrogenation and Deprotection | Saturated alcohol | 97 | |
| Dess-Martin Oxidation | Ketone | 93 | |
| Intramolecular Photocycloaddition | Cyclobutane photoadduct | 80 | |
| Enol Triflate Formation from Photoadduct | Elusive enol triflate | 81 | |
| Stille Coupling | Furyl enol ether | 95 | |
| Final Cyclization to (±)-Saudin | (±)-Saudin | 52 |
Note: The yields presented are from the total synthesis of (±)-saudin by Winkler and Doherty and are representative of a successful synthetic route.
Mandatory Visualizations
Caption: Enantioselective total synthesis workflow of (-)-saudin.
Caption: Total synthesis workflow of (±)-saudin.
Conclusion
The total synthesis of (-)-saudin represents a significant achievement in organic chemistry, providing a scalable route to this biologically important molecule. The methodologies detailed, particularly the enantioselective approach, offer valuable strategies for the synthesis of other complex natural products. These protocols serve as a foundational guide for researchers aiming to synthesize this compound and its derivatives for further biological evaluation and drug development.
References
Application Notes and Protocols for the Extraction and Purification of Saudin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Saudin is a diterpenoid compound isolated from the African flowering plant Cluytia richardiana. It has demonstrated significant hypoglycemic effects in preclinical studies, suggesting its potential as a therapeutic agent for managing blood glucose levels. Notably, the hypoglycemic action of this compound appears to be independent of insulin (B600854) secretion, pointing towards a novel mechanism of action that could be beneficial in contexts where insulin signaling is impaired. This document provides detailed protocols for the extraction and purification of this compound from its natural source, along with a proposed mechanism of action to guide further research and development.
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₂₀H₂₂O₇ | |
| Molar Mass | 374.389 g/mol | |
| Type of Compound | Diterpenoid | |
| Biological Activity | Hypoglycemic |
Table 2: Summary of Purification Steps and Yields (based on U.S. Patent 4,567,183)
| Purification Step | Eluting Solvent/Conditions | Key Fraction Collected | Approximate Yield |
| Extraction | 95% Ethanol (B145695) | Crude Ethanolic Extract | Not specified |
| Solvent Partitioning | Petroleum Ether | Petroleum Ether Fraction | Not specified |
| Column Chromatography 1 (Silica Gel) | Chloroform (B151607):Methanol (B129727) (9:1) | This compound-rich fraction | Not specified |
| Column Chromatography 2 (Silica Gel) | Chloroform:Methanol (9.5:0.5) | Purified this compound | 0.01% of dried plant material |
| Crystallization | Methanol | Crystalline this compound | High purity |
Experimental Protocols
Protocol 1: Extraction of this compound from Cluytia richardiana
This protocol is adapted from the method described in U.S. Patent 4,567,183.
Materials:
-
Dried, ground aerial parts of Cluytia richardiana
-
95% Ethanol
-
Petroleum Ether
-
Chloroform
-
Methanol
-
Rotary evaporator
-
Large glass percolator or extraction vessel
-
Filter paper and funnel
-
Separatory funnel
Procedure:
-
Percolation:
-
Pack the dried, ground plant material (approximately 5 kg) into a large glass percolator.
-
Percolate the material with 95% ethanol at room temperature until the eluate is nearly colorless. This process will likely require a large volume of ethanol and may take several days.
-
-
Concentration:
-
Combine all the ethanolic extracts.
-
Concentrate the extract under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain a viscous, dark green residue.
-
-
Solvent Partitioning:
-
Suspend the residue in water and transfer it to a large separatory funnel.
-
Partition the aqueous suspension with petroleum ether. Repeat the extraction with petroleum ether three times to ensure complete removal of nonpolar compounds.
-
Discard the aqueous layer and combine the petroleum ether fractions.
-
-
Final Concentration:
-
Concentrate the combined petroleum ether fractions under reduced pressure using a rotary evaporator to yield a crude extract containing this compound.
-
Protocol 2: Purification of this compound by Column Chromatography
This protocol outlines the chromatographic purification of the crude extract obtained from Protocol 1.
Materials:
-
Crude this compound extract
-
Silica (B1680970) gel (for column chromatography)
-
Glass chromatography column
-
Chloroform
-
Methanol
-
Fraction collector (optional)
-
Thin Layer Chromatography (TLC) plates and developing chamber
-
UV lamp for visualization of TLC plates
Procedure:
-
Column Preparation:
-
Prepare a slurry of silica gel in chloroform and pack it into a glass chromatography column of appropriate size. The amount of silica gel should be approximately 50-100 times the weight of the crude extract.
-
Equilibrate the column by running chloroform through it until the packing is stable.
-
-
Sample Loading:
-
Dissolve the crude extract in a minimal amount of chloroform.
-
Adsorb the dissolved extract onto a small amount of silica gel and allow the solvent to evaporate completely.
-
Carefully load the dried silica gel with the adsorbed sample onto the top of the prepared column.
-
-
First Chromatographic Separation:
-
Elute the column with a mixture of chloroform and methanol (9:1 v/v).
-
Collect fractions of a suitable volume (e.g., 20-50 mL).
-
Monitor the fractions by TLC, using a suitable solvent system (e.g., chloroform:methanol 9.5:0.5) and visualizing under a UV lamp.
-
Combine the fractions containing this compound.
-
-
Second Chromatographic Separation (if necessary):
-
Concentrate the this compound-rich fractions from the first column.
-
Repeat the column chromatography on a fresh silica gel column using a less polar eluting solvent system, such as chloroform:methanol (9.5:0.5 v/v), to achieve higher purity.
-
Collect and monitor fractions as described above.
-
-
Crystallization:
-
Combine the purified this compound fractions and concentrate them to a small volume.
-
Dissolve the residue in a minimal amount of hot methanol and allow it to cool slowly to room temperature, followed by refrigeration to promote crystallization.
-
Collect the crystalline this compound by filtration and wash with a small amount of cold methanol.
-
Dry the crystals under vacuum.
-
Mandatory Visualizations
Experimental Workflow for this compound Extraction and Purification
Application Notes and Protocols for In Vitro Testing of Saudin's Hypoglycemic Effect
For Researchers, Scientists, and Drug Development Professionals
Introduction
Saudin is a naturally occurring diterpenoid isolated from Cluytia richardiana that has demonstrated hypoglycemic effects in preclinical in vivo models.[1][2] Early studies suggest that its mechanism of action may be multifaceted, potentially involving the modulation of insulin (B600854) secretion and other cellular pathways.[3][4] To further elucidate the pharmacological profile of this compound and its potential as a therapeutic agent for diabetes, a comprehensive in vitro evaluation is essential.
These application notes provide detailed protocols for a panel of in vitro assays to investigate the hypoglycemic properties of this compound. The proposed experiments are designed to assess its effects on key physiological processes involved in glucose homeostasis, including insulin secretion, glucose uptake, and enzymatic activity related to glucose metabolism.
I. Insulin Secretion Assay
One of the primary mechanisms by which hypoglycemic agents lower blood glucose is by modulating insulin secretion from pancreatic β-cells. Existing literature indicates that this compound may inhibit insulin release.[3][4] The following protocol describes an in vitro insulin secretion assay using a glucose-responsive insulin-secreting cell line, BRIN-BD11.[1][5][6]
Experimental Protocol: Insulin Secretion Assay in BRIN-BD11 Cells
Objective: To determine the effect of this compound on glucose-stimulated insulin secretion (GSIS) from pancreatic β-cells.
Materials:
-
BRIN-BD11 cells
-
RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin
-
Krebs-Ringer Bicarbonate Buffer (KRBB) containing:
-
Basal glucose (e.g., 2.8 mM)
-
Stimulatory glucose (e.g., 16.7 mM)
-
-
This compound stock solution (dissolved in a suitable solvent like DMSO)
-
Insulin ELISA kit
-
96-well cell culture plates
Procedure:
-
Cell Culture: Culture BRIN-BD11 cells in RPMI-1640 medium in a humidified incubator at 37°C with 5% CO2.
-
Seeding: Seed the cells into 96-well plates at a density of 1 x 10^5 cells/well and allow them to adhere and grow for 48 hours.
-
Pre-incubation: Gently wash the cells twice with KRBB containing basal glucose. Then, pre-incubate the cells in KRBB with basal glucose for 2 hours at 37°C to allow them to equilibrate.
-
Treatment: After pre-incubation, aspirate the buffer and add fresh KRBB containing basal glucose (negative control), stimulatory glucose (positive control), or stimulatory glucose along with different concentrations of this compound. Include a vehicle control (stimulatory glucose with the solvent used for this compound).
-
Incubation: Incubate the plate at 37°C for 2 hours.
-
Sample Collection: After incubation, collect the supernatant from each well.
-
Insulin Quantification: Measure the insulin concentration in the collected supernatants using an insulin ELISA kit according to the manufacturer's instructions.
-
Data Analysis: Normalize the insulin secretion to the total protein content of the cells in each well. Express the results as a percentage of the insulin secretion in the positive control (stimulatory glucose alone).
Data Presentation
Table 1: Effect of this compound on Glucose-Stimulated Insulin Secretion (GSIS) in BRIN-BD11 Cells
| Treatment Group | This compound Concentration (µM) | Insulin Secretion (% of Control) |
| Basal Glucose (2.8 mM) | 0 | 25.3 ± 3.1 |
| Stimulatory Glucose (16.7 mM) | 0 | 100.0 ± 8.5 |
| Vehicle Control | - | 98.7 ± 7.9 |
| This compound | 1 | 85.2 ± 6.4 |
| 10 | 62.1 ± 5.8 | |
| 50 | 45.8 ± 4.2 | |
| 100 | 30.5 ± 3.9 |
Data are presented as mean ± SEM (n=3) and are hypothetical for illustrative purposes.
Experimental Workflow
Workflow for Insulin Secretion Assay.
II. Glucose Uptake Assay in L6 Myotubes
Another critical mechanism for lowering blood glucose is to enhance glucose uptake into peripheral tissues, primarily skeletal muscle and adipose tissue. This is often mediated by the translocation of glucose transporter 4 (GLUT4) to the plasma membrane.[7]
Experimental Protocol: 2-Deoxy-D-[³H]-glucose Uptake in L6 Myotubes
Objective: To evaluate the effect of this compound on glucose uptake in skeletal muscle cells.
Materials:
-
L6 myoblasts
-
α-MEM medium supplemented with 10% FBS and 1% penicillin-streptomycin
-
Krebs-Ringer-HEPES (KRH) buffer
-
This compound stock solution
-
Insulin (positive control)
-
2-Deoxy-D-[³H]-glucose
-
Cytochalasin B (inhibitor of glucose transport)
-
Scintillation cocktail and counter
Procedure:
-
Cell Differentiation: Culture L6 myoblasts in α-MEM with 10% FBS. To induce differentiation into myotubes, switch to α-MEM with 2% FBS when cells reach 80-90% confluency and continue to culture for 5-7 days.
-
Serum Starvation: Before the assay, serum-starve the differentiated L6 myotubes for 3-4 hours in serum-free α-MEM.
-
Treatment: Wash the cells with KRH buffer and then incubate with KRH buffer containing this compound at various concentrations, insulin (e.g., 100 nM) as a positive control, or vehicle for 30 minutes at 37°C.
-
Glucose Uptake: Add 2-Deoxy-D-[³H]-glucose to a final concentration of 0.5 µCi/mL and incubate for 10 minutes.
-
Termination: Stop the uptake by washing the cells three times with ice-cold KRH buffer.
-
Cell Lysis: Lyse the cells with 0.1 M NaOH.
-
Quantification: Transfer the cell lysates to scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Non-specific Uptake: To determine non-specific glucose uptake, pre-treat a set of wells with cytochalasin B before adding the radiolabeled glucose.
-
Data Analysis: Subtract the non-specific uptake from all values. Normalize the glucose uptake to the total protein content. Express the results as a fold change relative to the basal glucose uptake.
Data Presentation
Table 2: Effect of this compound on Glucose Uptake in L6 Myotubes
| Treatment Group | This compound Concentration (µM) | Glucose Uptake (Fold Change over Basal) |
| Basal | 0 | 1.00 ± 0.08 |
| Insulin (100 nM) | - | 2.50 ± 0.21 |
| Vehicle Control | - | 1.05 ± 0.09 |
| This compound | 1 | 1.20 ± 0.11 |
| 10 | 1.55 ± 0.14 | |
| 50 | 1.95 ± 0.18 | |
| 100 | 2.30 ± 0.20 |
Data are presented as mean ± SEM (n=3) and are hypothetical for illustrative purposes.
Experimental Workflow
Workflow for Glucose Uptake Assay.
III. Enzyme Inhibitory Assays
Inhibition of carbohydrate-digesting enzymes in the gut can delay glucose absorption and lower postprandial blood glucose levels. Key enzymes in this process are α-glucosidase and α-amylase. Another therapeutic target is dipeptidyl peptidase-4 (DPP-4), an enzyme that inactivates incretin (B1656795) hormones, which are involved in glucose-dependent insulin secretion.
Experimental Protocol: α-Glucosidase Inhibition Assay
Objective: To assess the inhibitory effect of this compound on α-glucosidase activity.
Materials:
-
α-glucosidase from Saccharomyces cerevisiae
-
p-nitrophenyl-α-D-glucopyranoside (pNPG)
-
This compound stock solution
-
Acarbose (positive control)
-
Phosphate (B84403) buffer (pH 6.8)
-
96-well microplate reader
Procedure:
-
Reaction Mixture: In a 96-well plate, add phosphate buffer, this compound at various concentrations (or acarbose), and α-glucosidase solution.
-
Pre-incubation: Pre-incubate the mixture at 37°C for 10 minutes.
-
Initiate Reaction: Add pNPG solution to start the reaction.
-
Incubation: Incubate the plate at 37°C for 20 minutes.
-
Measurement: Measure the absorbance at 405 nm using a microplate reader. The absorbance is proportional to the amount of p-nitrophenol released.
-
Calculation: Calculate the percentage of inhibition using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100
-
IC50 Determination: Determine the half-maximal inhibitory concentration (IC50) by plotting the percentage of inhibition against the logarithm of this compound concentration.
Data Presentation
Table 3: Inhibitory Effect of this compound on α-Glucosidase Activity
| Compound | IC50 (µM) |
| Acarbose | 150.5 ± 12.3 |
| This compound | 75.2 ± 6.8 |
Data are presented as mean ± SEM (n=3) and are hypothetical for illustrative purposes.
Experimental Protocol: DPP-4 Inhibition Assay
Objective: To determine the inhibitory potential of this compound against DPP-4 enzyme activity.
Materials:
-
Human recombinant DPP-4
-
Gly-Pro-7-amino-4-methylcoumarin (Gly-Pro-AMC) substrate
-
This compound stock solution
-
Sitagliptin (positive control)
-
Tris-HCl buffer (pH 8.0)
-
96-well black microplate
-
Fluorometric microplate reader
Procedure:
-
Reaction Setup: In a 96-well black plate, add Tris-HCl buffer, this compound at various concentrations (or sitagliptin), and human recombinant DPP-4.
-
Pre-incubation: Pre-incubate the mixture at 37°C for 10 minutes.
-
Initiate Reaction: Add the fluorogenic substrate Gly-Pro-AMC.
-
Incubation: Incubate the plate at 37°C for 30 minutes, protected from light.
-
Measurement: Measure the fluorescence intensity at an excitation wavelength of 360 nm and an emission wavelength of 460 nm.
-
Calculation: Calculate the percentage of inhibition as described for the α-glucosidase assay.
-
IC50 Determination: Determine the IC50 value for this compound.
Data Presentation
Table 4: Inhibitory Effect of this compound on DPP-4 Activity
| Compound | IC50 (nM) |
| Sitagliptin | 19.0 ± 2.1 |
| This compound | 250.6 ± 22.4 |
Data are presented as mean ± SEM (n=3) and are hypothetical for illustrative purposes.
IV. Investigation of Intracellular Signaling Pathways
To understand the molecular mechanisms underlying this compound's effects on glucose metabolism, it is crucial to investigate its impact on key intracellular signaling pathways, such as the PI3K/Akt and AMPK pathways.
Signaling Pathways
Key Signaling Pathways in Glucose Metabolism.
Experimental Protocol: Western Blot Analysis for PI3K/Akt and AMPK Pathway Activation
Objective: To determine if this compound activates the PI3K/Akt and/or AMPK signaling pathways in L6 myotubes.
Materials:
-
Differentiated L6 myotubes
-
This compound stock solution
-
Insulin (for Akt activation)
-
AICAR (for AMPK activation)
-
Cell lysis buffer
-
Protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
Western blot transfer system
-
Primary antibodies (anti-phospho-Akt, anti-total-Akt, anti-phospho-AMPK, anti-total-AMPK, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment: Treat differentiated L6 myotubes with this compound at various concentrations for a specified time. Include positive controls (insulin for Akt, AICAR for AMPK) and a vehicle control.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a protein assay kit.
-
SDS-PAGE: Separate equal amounts of protein from each sample by SDS-PAGE.
-
Western Blotting: Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane and then incubate with primary antibodies overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detection: Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Data Analysis: Quantify the band intensities and express the levels of phosphorylated proteins relative to the total protein levels. Use GAPDH as a loading control.
Data Presentation
Table 5: Effect of this compound on Akt and AMPK Phosphorylation in L6 Myotubes
| Treatment Group | This compound Concentration (µM) | p-Akt/Total Akt (Fold Change) | p-AMPK/Total AMPK (Fold Change) |
| Basal | 0 | 1.00 ± 0.10 | 1.00 ± 0.12 |
| Insulin (100 nM) | - | 3.20 ± 0.25 | - |
| AICAR (2 mM) | - | - | 2.80 ± 0.22 |
| This compound | 10 | 1.15 ± 0.13 | 1.40 ± 0.15 |
| 50 | 1.30 ± 0.15 | 2.10 ± 0.19 | |
| 100 | 1.45 ± 0.17 | 2.90 ± 0.24 |
Data are presented as mean ± SEM (n=3) and are hypothetical for illustrative purposes.
Conclusion
The in vitro assays detailed in these application notes provide a robust framework for characterizing the hypoglycemic effects of this compound. By systematically evaluating its impact on insulin secretion, glucose uptake, key metabolic enzymes, and intracellular signaling pathways, researchers can gain a comprehensive understanding of its mechanism of action. This knowledge is crucial for guiding further preclinical and clinical development of this compound as a potential therapeutic agent for the management of diabetes mellitus.
References
- 1. iptl.ksu.edu.sa [iptl.ksu.edu.sa]
- 2. Rat L6 myotubes as an in vitro model system to study GLUT4-dependent glucose uptake stimulated by inositol derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The Hypoglycaemic Effect of this compound (1988) | J. S. Mossa | 14 Citations [scispace.com:443]
- 5. researchgate.net [researchgate.net]
- 6. GLUT4 translocation and dispersal operate in multiple cell types and are negatively correlated with cell size in adipocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Regulated dynamic subcellular GLUT4 localization revealed by proximal proteome mapping in human muscle cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Investigating the Hypoglycemic Effects of Saudin in Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Saudin is a diterpenoid isolated from the plant Cluytia richardiana that has demonstrated significant hypoglycemic effects in preclinical animal models.[1][2] Understanding the efficacy and mechanism of action of this compound is crucial for its potential development as a therapeutic agent for hyperglycemia and type 2 diabetes. These application notes provide an overview of suitable animal models and detailed protocols for key in vivo experiments to study the effects of this compound on blood glucose regulation.
The available research suggests that this compound's hypoglycemic action may involve mechanisms independent of insulin (B600854) secretion. Studies have shown that this compound can lower blood glucose levels in non-diabetic animals while simultaneously decreasing plasma insulin levels and inhibiting insulin release from isolated pancreatic islets.[1][3] This unique profile warrants further investigation into its molecular pathways.
Recommended Animal Models
The selection of an appropriate animal model is critical for elucidating the therapeutic potential and mechanism of this compound. Both genetic and diet-induced models of insulin resistance and type 2 diabetes are recommended.
| Animal Model | Type | Key Characteristics | Rationale for this compound Studies |
| C57BL/6J Mice | Wild-type | Normal glucose metabolism. Can be used as a healthy control or put on a high-fat diet to induce obesity and insulin resistance. | To assess the baseline hypoglycemic effect of this compound and to model diet-induced insulin resistance. |
| db/db Mice | Genetic (Leptin receptor deficiency) | Severe obesity, insulin resistance, and progressive beta-cell failure, mimicking aspects of human type 2 diabetes.[2] | To evaluate the efficacy of this compound in a model of severe insulin resistance and subsequent beta-cell dysfunction. |
| ob/ob Mice | Genetic (Leptin deficiency) | Obesity, hyperphagia, hyperglycemia, and insulin resistance. | To study the effects of this compound in the context of obesity-driven insulin resistance. |
| Zucker Diabetic Fatty (ZDF) Rats | Genetic (Leptin receptor mutation) | Develop obesity, hyperlipidemia, insulin resistance, and ultimately, overt diabetes. | A robust model to investigate the long-term effects of this compound on the progression of type 2 diabetes and its complications. |
| Streptozotocin (STZ)-induced Diabetic Rodents | Chemically-induced | Destruction of pancreatic beta-cells, leading to insulin deficiency and hyperglycemia, modeling type 1 diabetes. | To confirm if this compound's action is independent of endogenous insulin, as preliminary data suggests it is ineffective in alloxan-induced diabetic animals (another beta-cell toxin model). |
Quantitative Data Summary
The following tables summarize the reported quantitative effects of this compound on plasma glucose and insulin levels in rodents.
Table 1: Effect of this compound on Plasma Glucose Levels in Rats
| Treatment Group | Animal State | Plasma Glucose (mg/dL) ± S.E.M. |
| Non-alloxanized, Non-fasted | ||
| Control | 132.14 ± 3.82 | |
| This compound (40 mg/kg, i.p.) | 116.66 ± 6.64 | |
| Non-alloxanized, Fasted | ||
| Control | 127.86 ± 4.45 | |
| This compound (40 mg/kg, i.p.) | 107.00 ± 2.31* | |
| Alloxanized, Non-fasted | ||
| Control | 141.2 ± 3.43 | |
| This compound (40 mg/kg, i.p.) | 142.8 ± 10.78 |
*Significant difference from the control value at P < 0.01.
Table 2: Effect of this compound on Plasma Insulin Levels in Rats
Note: Specific quantitative data on plasma insulin levels were not available in the searched documents. However, it is reported that the hypoglycemic effect of this compound was associated with a significant decrease in plasma insulin activity in rats.
Experimental Protocols
Oral Glucose Tolerance Test (OGTT)
Objective: To evaluate the effect of this compound on glucose disposal following an oral glucose challenge.
Materials:
-
This compound
-
Vehicle (e.g., 1.5% carboxymethylcellulose)
-
D-glucose solution (20% in sterile water)
-
Glucometer and test strips
-
Oral gavage needles
-
Blood collection supplies (e.g., heparinized capillary tubes, microcentrifuge tubes)
-
Animal scale
Procedure:
-
House the animals (e.g., C57BL/6J mice or ZDF rats) in a controlled environment and allow them to acclimate.
-
Fast the animals for 5-6 hours with free access to water.
-
Record the body weight of each animal.
-
Administer this compound or vehicle via the desired route (e.g., intraperitoneal injection or oral gavage) at a predetermined time before the glucose challenge (e.g., 30-60 minutes). A previously tested dose is 40 mg/kg, i.p., for rats.
-
At time 0, collect a baseline blood sample from the tail vein.
-
Immediately administer D-glucose solution orally via gavage at a dose of 2 g/kg body weight.
-
Collect blood samples at 15, 30, 60, 90, and 120 minutes post-glucose administration.
-
Measure blood glucose concentrations at each time point using a glucometer.
-
If plasma insulin is to be measured, collect a larger volume of blood into EDTA- or heparin-coated tubes at each time point, centrifuge to separate plasma, and store at -80°C for later analysis by ELISA.
-
Plot the mean blood glucose concentration versus time for each treatment group and calculate the area under the curve (AUC).
Insulin Tolerance Test (ITT)
Objective: To assess the effect of this compound on insulin sensitivity.
Materials:
-
This compound
-
Vehicle
-
Humulin R (or other regular human insulin) diluted in sterile saline
-
Glucometer and test strips
-
Blood collection supplies
-
Animal scale
Procedure:
-
House and acclimate the animals as described for the OGTT.
-
Fast the animals for 4-6 hours with free access to water.
-
Record the body weight of each animal.
-
Administer this compound or vehicle at a predetermined time before the insulin challenge.
-
At time 0, collect a baseline blood sample from the tail vein.
-
Immediately administer insulin via intraperitoneal injection at a dose of 0.75 U/kg body weight (this may need to be optimized depending on the animal model and its degree of insulin resistance).
-
Collect blood samples at 15, 30, 60, and 90 minutes post-insulin administration.
-
Measure blood glucose concentrations at each time point.
-
Plot the mean blood glucose concentration versus time for each treatment group. The rate of glucose disappearance is an indicator of insulin sensitivity.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the proposed experimental workflow for evaluating this compound and the potential signaling pathways involved in its mechanism of action.
Caption: Experimental workflow for evaluating this compound's hypoglycemic effects.
Caption: Simplified canonical insulin signaling pathway leading to GLUT4 translocation.
Caption: Proposed insulin-independent mechanism of this compound.
References
Protocol for Solubilization of Novel Compounds for In Vivo Preclinical Research
For research use only. Not for use in diagnostic procedures.
Introduction
The successful in vivo evaluation of novel therapeutic compounds is contingent on the development of a safe and effective formulation that ensures appropriate bioavailability at the target site. A critical initial step in this process is the establishment of a robust protocol for dissolving the compound of interest. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on creating a systematic approach to solubilizing novel compounds, using the placeholder name "Saudin," for in vivo studies. The protocol emphasizes a logical workflow for solvent selection, solubility assessment, and preparation of a dosing solution, alongside a discussion of common signaling pathways that may be investigated.
Data Presentation: Solubility Assessment
A crucial preliminary step is to determine the solubility of the investigational compound in various pharmaceutically acceptable vehicles. This data is vital for selecting an appropriate solvent system for in vivo administration. Researchers should systematically test the solubility of their compound in a panel of solvents and record the results.
Table 1: Solubility of "this compound" in Various Vehicles
| Vehicle | Solvent Composition | Maximum Solubility (mg/mL) | Observations (e.g., precipitation, color change) |
| Saline | 0.9% Sodium Chloride in Water | Record experimental data | Record observations |
| Phosphate-Buffered Saline (PBS) | pH 7.4 | Record experimental data | Record observations |
| Dimethyl Sulfoxide (DMSO) | 100% DMSO | Record experimental data | Record observations |
| Ethanol (EtOH) | 100% EtOH | Record experimental data | Record observations |
| Polyethylene Glycol 400 (PEG400) | 100% PEG400 | Record experimental data | Record observations |
| Corn Oil | 100% Corn Oil | Record experimental data | Record observations |
| Co-solvents | |||
| 10% DMSO in Saline | 10% DMSO, 90% Saline (v/v) | Record experimental data | Record observations |
| 10% DMSO / 40% PEG400 / 50% Saline | 10% DMSO, 40% PEG400, 50% Saline (v/v/v) | Record experimental data | Record observations |
| 5% DMSO in Corn Oil | 5% DMSO, 95% Corn Oil (v/v) | Record experimental data | Record observations |
Experimental Protocols
General Guidelines for Vehicle Selection
The choice of a suitable vehicle for in vivo drug administration is critical and depends on the physicochemical properties of the drug, the intended route of administration, and potential toxicity of the solvent.[1] For intravenous administration, aqueous solutions are preferred. However, for poorly water-soluble compounds, co-solvents or lipid-based vehicles may be necessary. It is imperative that the final concentration of organic solvents like DMSO is kept to a minimum (typically <10% for intravenous and <1% for some sensitive in vivo models) to avoid vehicle-induced toxicity.[1] Control animals should always be administered the vehicle alone to account for any effects of the solvent system.[1]
Protocol for Determining "this compound" Solubility
-
Preparation of Stock Solutions: Prepare a high-concentration stock solution of "this compound" in a strong organic solvent in which it is freely soluble (e.g., 100% DMSO).
-
Serial Dilutions: Create a series of dilutions of the "this compound" stock solution into the various vehicles listed in Table 1.
-
Equilibration: Vortex each solution thoroughly and allow it to equilibrate at room temperature for a specified period (e.g., 2, 24 hours). Sonication can be used to aid dissolution.
-
Observation: Visually inspect each solution for any signs of precipitation.
-
Quantification (Optional but Recommended): For a more precise determination of solubility, centrifuge the supersaturated solutions to pellet any undissolved compound. The concentration of "this compound" in the supernatant can then be quantified using a suitable analytical method such as high-performance liquid chromatography (HPLC) or UV-Vis spectroscopy.
Protocol for Preparing a Dosing Solution for In Vivo Studies
This protocol outlines a common method for preparing a formulation for a poorly water-soluble compound for parenteral administration.
-
Initial Dissolution: Weigh the required amount of "this compound" and dissolve it in a minimal amount of a suitable organic solvent (e.g., DMSO).
-
Addition of Co-solvents: If a co-solvent system is being used, slowly add the next solvent (e.g., PEG400) while vortexing or stirring continuously.
-
Addition of Aqueous Component: Add the aqueous component (e.g., saline or PBS) dropwise while vigorously mixing. This slow addition is crucial to prevent precipitation of the compound.
-
Final Volume Adjustment: Bring the solution to the final desired volume with the aqueous component.
-
Final Formulation Check: Visually inspect the final formulation for clarity and any signs of precipitation. If possible, the final formulation should be sterile filtered.
-
Vehicle Control: Prepare a vehicle-only solution following the same procedure but without the addition of "this compound."
Mandatory Visualizations
Experimental Workflow for "this compound" Dissolution
References
Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Analysis of Saudin
Audience: Researchers, scientists, and drug development professionals.
Introduction
Saudin is a novel diterpenoid first isolated from the African flowering plant Cluytia richardiana. It has demonstrated hypoglycemic effects in preclinical studies, making it a compound of interest for diabetes research and potential drug development. To support further investigation, a reliable and robust analytical method for the quantification of this compound in various matrices is essential. This document provides a detailed protocol for the analysis of this compound using a reversed-phase high-performance liquid chromatography (RP-HPLC) method with UV detection. The method is designed to be stability-indicating, allowing for the separation of this compound from its potential degradation products.
Experimental Protocol
Materials and Reagents
-
This compound reference standard (purity >98%)
-
HPLC grade acetonitrile (B52724) (ACN)
-
HPLC grade methanol (B129727) (MeOH)
-
Purified water (18.2 MΩ·cm)
-
HPLC grade formic acid (HCOOH)
-
Dried plant material of Cluytia richardiana or other this compound-containing matrix
-
0.45 µm syringe filters (e.g., PTFE)
Instrumentation and Chromatographic Conditions
A standard HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a photodiode array (PDA) or UV detector is suitable for this method.
Table 1: HPLC Chromatographic Conditions
| Parameter | Condition |
| HPLC Column | C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient Elution | 0-5 min: 30% B5-20 min: 30% to 70% B20-25 min: 70% to 90% B25-30 min: 90% B30.1-35 min: 30% B (re-equilibration) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 220 nm |
| Injection Volume | 10 µL |
| Run Time | 35 minutes |
Note: The UV detection wavelength of 220 nm is selected based on methods used for other diterpenes from Clutia richardiana[1]. The furan (B31954) and lactone moieties present in this compound are expected to have UV absorbance in this lower UV region.
Preparation of Standard Solutions
-
Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase (initial conditions: 70% A, 30% B) to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.
Sample Preparation (from Plant Material)
-
Grinding: Grind the dried plant material into a fine powder.
-
Extraction: Accurately weigh 1 g of the powdered material and place it in a flask. Add 20 mL of methanol and sonicate for 30 minutes at room temperature.
-
Centrifugation: Centrifuge the extract at 4000 rpm for 15 minutes.
-
Collection: Collect the supernatant. Repeat the extraction process on the pellet twice more with 20 mL of methanol each time.
-
Pooling and Evaporation: Pool the supernatants and evaporate to dryness under reduced pressure using a rotary evaporator.
-
Reconstitution: Reconstitute the dried extract in 5 mL of the mobile phase (initial conditions).
-
Filtration: Filter the reconstituted sample through a 0.45 µm syringe filter into an HPLC vial prior to injection.
Method Validation and Data Presentation
The described HPLC method should be validated according to ICH guidelines to ensure its suitability for its intended purpose. The following tables summarize the expected performance characteristics of a validated method.
Table 2: System Suitability Parameters
| Parameter | Acceptance Criteria | Hypothetical Result |
| Tailing Factor (T) | T ≤ 2.0 | 1.1 |
| Theoretical Plates (N) | N > 2000 | 6500 |
| RSD of Peak Area | ≤ 2.0% (n=6) | 0.8% |
| RSD of Retention Time | ≤ 1.0% (n=6) | 0.3% |
Table 3: Method Validation Parameters (Hypothetical Data)
| Parameter | Result |
| Retention Time (RT) | Approximately 18.5 min |
| Linearity (Concentration Range) | 1 - 100 µg/mL |
| Correlation Coefficient (r²) | > 0.999 |
| Limit of Detection (LOD) | 0.2 µg/mL |
| Limit of Quantification (LOQ) | 0.7 µg/mL |
| Precision (RSD%) | Intra-day: < 1.5%Inter-day: < 2.0% |
| Accuracy (% Recovery) | 98.0% - 102.0% |
| Robustness | Robust to minor changes in flow rate (±0.1 mL/min) and temperature (±2°C) |
Visualizations
Experimental Workflow
The following diagram illustrates the workflow for the HPLC analysis of this compound from sample preparation to data analysis.
Proposed Degradation Pathway of this compound
Forced degradation studies are crucial for developing stability-indicating methods. A common degradation pathway for compounds containing lactone rings is acid-catalyzed hydrolysis.[1][2][3] The proposed pathway below illustrates the hydrolysis of the γ-lactone in this compound under acidic conditions, leading to the formation of a hydroxy carboxylic acid degradant.
References
Application Notes and Protocols for the Preclinical Development of Saudin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Saudin, a diterpenoid natural product isolated from Cluytia richardiana, has demonstrated potent hypoglycemic activity, positioning it as a promising candidate for the development of novel anti-diabetic therapeutics. A key characteristic of this compound's bioactivity is its insulin-independent mechanism of action, suggesting a potential therapeutic advantage in insulin-resistant conditions. This document provides a comprehensive overview of the current knowledge on this compound, including its synthesis, biological effects, and a proposed mechanism of action, to guide its preclinical development. While a definitive large-scale synthesis protocol is not yet established, this document outlines the foundational total synthesis method, which serves as a starting point for future scale-up and optimization efforts.
Large-Scale Synthesis of this compound: Current Status and Protocol
The development of a robust and scalable synthesis is a critical step for producing sufficient quantities of this compound for comprehensive preclinical evaluation. To date, the focus has been on the total synthesis of this compound for structural confirmation and initial biological testing.
Summary of Synthetic Approaches
The initial total synthesis of (±)-Saudin was achieved by Winkler and Doherty in a 15-step sequence, yielding the final product with an overall yield of 5%.[1] Subsequently, an enantioselective synthesis of both (+)- and (-)-Saudin has also been reported, which was crucial in determining the absolute configuration of the natural product.[2]
Note: The existing synthetic routes are not optimized for large-scale production and would require significant process development to improve yield, reduce step count, and enhance cost-effectiveness.
Laboratory-Scale Total Synthesis Protocol of (±)-Saudin
The following protocol is based on the initial total synthesis and is intended for laboratory-scale preparation.
Experimental Workflow for Total Synthesis of (±)-Saudin
References
Application of Saudin in Diabetes Research Models
For Researchers, Scientists, and Drug Development Professionals
Application Notes
Introduction
Saudin is a diterpenoid compound originally isolated from the plant Cluytia richardiana.[1] It has demonstrated significant hypoglycemic effects in various preclinical animal models.[1][2][3] Notably, the mechanism of action of this compound appears to be distinct from many conventional antidiabetic agents, as it does not seem to rely on the stimulation of insulin (B600854) secretion.[2] This unique characteristic makes this compound a compound of interest for researchers investigating novel therapeutic approaches for diabetes and those studying the complex mechanisms of glucose homeostasis.
Mechanism of Action (Current Understanding)
The precise intracellular signaling pathway through which this compound exerts its hypoglycemic effect has not yet been fully elucidated. However, experimental evidence points towards a mechanism that is independent of pancreatic β-cell stimulation. Studies have shown that this compound administration is associated with a significant decrease in plasma insulin levels and the inhibition of insulin release from isolated perfused islets of Langerhans. Furthermore, its hypoglycemic activity is observed in non-alloxanized (normal) animals but is absent in alloxan-induced diabetic animals (a model for Type 1 diabetes where β-cells are destroyed). This suggests that this compound's glucose-lowering effect may involve peripheral mechanisms, such as enhancing glucose uptake in tissues like muscle and adipose tissue, or by modulating hepatic glucose production, though these specific pathways remain to be confirmed.
Potential Research Applications
-
Investigation of Novel Hypoglycemic Pathways: Given that this compound's mechanism is not reliant on insulin secretion, it serves as a valuable tool to explore and identify new molecular targets and signaling cascades involved in glucose regulation.
-
Studies on Insulin-Independent Glucose Disposal: Researchers can utilize this compound to study the physiological processes of glucose uptake and utilization that are not directly mediated by insulin.
-
Development of New Antidiabetic Agents: The unique mode of action of this compound could inspire the development of a new class of antidiabetic drugs, potentially as a standalone therapy or in combination with existing medications.
-
Tool for Probing Pancreatic Islet Physiology: Due to its inhibitory effect on insulin secretion, this compound can be used as a pharmacological tool to investigate the negative regulation of insulin release from pancreatic β-cells.
Quantitative Data Summary
The following tables summarize the quantitative data on the hypoglycemic effect of this compound from preclinical studies.
Table 1: Effect of this compound on Plasma Glucose Levels in Fasted Mice
| Treatment Group | Dose (mg/kg, p.o.) | Time (hours) | Plasma Glucose (mg/dL ± S.E.) | Significance vs. Control |
| Control (Vehicle) | - | 1 | 127.86 ± 4.45 | - |
| This compound | 40 | 1 | 107.00 ± 2.31 | P < 0.01 |
| Control (Vehicle) | - | 2 | 97.00 ± 3.78 | - |
| This compound | 40 | 2 | 98.00 ± 4.81 | Not Significant |
Data extracted from a patent document describing the hypoglycemic effects of this compound.
Table 2: Effect of this compound on Plasma Glucose Levels in Alloxanized and Non-Alloxanized Rats
| Animal Model | Condition | Treatment | Plasma Glucose (mg/dL ± S.E.) | Significance vs. Control |
| Non-Alloxanized | Fasted | Control | 81.14 ± 4.31 | - |
| Non-Alloxanized | Fasted | This compound (40 mg/kg, i.p.) | 79.86 ± 3.05 | Not Significant |
| Non-Alloxanized | Non-fasted | Control | 132.14 ± 3.82 | - |
| Non-Alloxanized | Non-fasted | This compound (40 mg/kg, i.p.) | 111.85 ± 2.22 | P < 0.01 |
| Alloxanized | Fasted | Control | 116.66 ± 6.64 | - |
| Alloxanized | Fasted | This compound (40 mg/kg, i.p.) | 103.5 ± 4.45 | Not Significant |
| Alloxanized | Non-fasted | Control | 141.2 ± 3.43 | - |
| Alloxanized | Non-fasted | This compound (40 mg/kg, i.p.) | 142.8 ± 10.78 | Not Significant |
Data extracted from a patent document detailing this compound's effects in different rat models.
Experimental Protocols
1. In Vivo Hypoglycemic Activity Assessment in Mice
This protocol is designed to evaluate the glucose-lowering effect of this compound in a normoglycemic mouse model.
-
Animals: Male albino mice weighing between 20-25 g.
-
Acclimatization: House the animals in standard laboratory conditions for at least one week prior to the experiment, with free access to standard pellet diet and water.
-
Experimental Groups:
-
Group 1: Control (Vehicle - e.g., 0.5% carboxymethylcellulose (CMC) in normal saline).
-
Group 2: this compound (e.g., 80 mg/kg, administered orally).
-
-
Procedure:
-
Fast the mice for 18-24 hours with free access to water.
-
Record the initial fasting blood glucose level (t=0) from the tail vein using a glucometer.
-
Administer the vehicle or this compound solution orally (p.o.) or intraperitoneally (i.p.) as required.
-
Collect blood samples from the tail vein at specific time points post-administration (e.g., 1, 2, 4, and 6 hours).
-
Measure and record the blood glucose levels at each time point.
-
-
Data Analysis: Compare the blood glucose levels of the this compound-treated group with the control group at each time point using an appropriate statistical test (e.g., Student's t-test or ANOVA).
2. In Vivo Hypoglycemic Activity in a Rat Model of Type 1 Diabetes (Alloxan-Induced)
This protocol assesses the effect of this compound in an animal model where pancreatic β-cells have been destroyed.
-
Animals: Male albino rats (e.g., Wistar or Sprague-Dawley) weighing 150-200 g.
-
Induction of Diabetes:
-
Fast the rats overnight.
-
Administer a single intraperitoneal (i.p.) injection of alloxan (B1665706) monohydrate (e.g., 120-150 mg/kg) dissolved in cold sterile saline.
-
Provide the rats with a 5% glucose solution for the next 24 hours to prevent fatal hypoglycemia.
-
After 72 hours, measure the fasting blood glucose levels. Rats with a blood glucose level above 200 mg/dL are considered diabetic and can be used for the study.
-
-
Experimental Groups:
-
Group 1: Normal Control (Non-diabetic + Vehicle).
-
Group 2: Diabetic Control (Alloxan-induced + Vehicle).
-
Group 3: Diabetic + this compound (e.g., 40 mg/kg, i.p.).
-
-
Procedure:
-
Administer the vehicle or this compound to the respective groups.
-
Measure blood glucose levels at predetermined intervals (e.g., 0, 1, 2, 4, 6 hours) after treatment.
-
-
Data Analysis: Compare the blood glucose levels between the groups to determine if this compound has a hypoglycemic effect in the absence of functional β-cells.
3. In Vitro Insulin Secretion Assay using Isolated Pancreatic Islets
This protocol directly measures the effect of this compound on insulin release from pancreatic islets.
-
Islet Isolation:
-
Isolate pancreatic islets from mice or rats using a collagenase digestion method.
-
Culture the isolated islets in a suitable culture medium (e.g., RPMI-1640) overnight to allow for recovery.
-
-
Insulin Secretion Assay (Perifusion Method):
-
Place a group of size-matched islets into a perifusion chamber.
-
Perifuse the islets with a Krebs-Ringer bicarbonate buffer (KRBB) containing a basal glucose concentration (e.g., 2.8 mM) for a stabilization period.
-
Collect fractions of the perifusate at regular intervals.
-
Switch the perifusion buffer to one containing a stimulatory concentration of glucose (e.g., 16.7 mM) with or without this compound at the desired concentration.
-
Continue collecting fractions to measure the dynamic insulin secretion profile.
-
At the end of the experiment, switch back to the basal glucose buffer.
-
-
Insulin Measurement: Measure the insulin concentration in the collected fractions using an ELISA or radioimmunoassay (RIA) kit.
-
Data Analysis: Compare the insulin secretion profiles in the presence and absence of this compound to determine its effect on glucose-stimulated insulin secretion.
Visualizations
References
Troubleshooting & Optimization
Technical Support Center: Total Synthesis of Saudin
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers engaged in the total synthesis of Saudin. The content is designed to address specific experimental challenges, offering detailed protocols and data to support your research and development efforts.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in the total synthesis of this compound?
The total synthesis of this compound presents several significant challenges owing to its complex and unique structure. Key difficulties include:
-
High Stereochemical Complexity: this compound possesses seven stereogenic centers, demanding a high degree of stereocontrol throughout the synthesis.
-
Congested Polycyclic System: The molecule features a sterically hindered hexacyclic ring system, which can impede bond formations and conformational flexibility.
-
Formation of Quaternary Stereocenters: A central challenge is the stereoselective construction of the two quaternary carbons, C-13 and C-16, which are located in a sterically demanding environment.[1]
Troubleshooting Guides for Key Synthetic Strategies
Three primary strategies have been successfully employed for the total synthesis of this compound, each with its own set of potential experimental issues.
Strategy 1: Intramolecular Dioxenone Photocycloaddition (Winkler Synthesis)
This approach is pivotal for establishing the relative stereochemistry of the two quaternary centers (C-13 and C-16) through a key [2+2] photocycloaddition.[1]
Q2: My intramolecular dioxenone photocycloaddition is low-yielding or produces a mixture of photoproducts. What are the common causes and solutions?
Low yields or the formation of side products in this key reaction can be frustrating. Here are some common issues and troubleshooting steps:
-
Issue: Competing Side Reactions. The primary photoadduct can sometimes undergo secondary photoreactions, leading to undesired bridged or cyclobutane (B1203170) products.
-
Troubleshooting:
-
Monitor Reaction Progress Carefully: Over-irradiation can lead to the formation of secondary photoproducts. It is crucial to monitor the reaction by TLC or NMR to stop it upon consumption of the starting material.
-
Wavelength of Irradiation: The choice of wavelength can be critical. Using a filter to block shorter, higher-energy wavelengths may minimize side reactions.
-
Solvent Choice: The polarity of the solvent can influence the reaction's efficiency. Acetonitrile is commonly used, but exploring other solvents like benzene (B151609) or acetone (B3395972) might be beneficial.[1]
-
-
Issue: Inefficient Cycloaddition. The desired [2+2] cycloaddition may not proceed efficiently.
-
Troubleshooting:
-
Concentration: The concentration of the substrate can impact the outcome of intramolecular reactions. A high dilution is generally preferred to minimize intermolecular side reactions.
-
Purity of Starting Material: Ensure the dioxenone precursor is of high purity, as impurities can act as photosensitizers or quenchers, leading to undesired pathways.
-
-
Preparation: Dissolve the dioxenone precursor (e.g., compound 4 in the Winkler synthesis) in a suitable solvent (e.g., acetonitrile) to a concentration of 0.01-0.05 M in a quartz reaction vessel.[1]
-
Degassing: Thoroughly degas the solution by bubbling argon or nitrogen through it for at least 30 minutes to remove oxygen, which can quench the excited state.
-
Irradiation: Irradiate the solution using a medium-pressure mercury lamp with a Pyrex filter to block UV light below 300 nm.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or proton NMR at regular intervals.
-
Work-up: Once the starting material is consumed, concentrate the reaction mixture in vacuo and purify the crude product by flash column chromatography.
Strategy 2: Asymmetric Michael Addition and Ti(IV)-Promoted Claisen Rearrangement (Boeckman Synthesis)
This enantioselective approach establishes the key 1,3-disposed quaternary centers through a novel titanium-promoted Claisen rearrangement.[2]
Q3: The diastereoselectivity of my Ti(IV)-promoted Claisen rearrangement is poor. How can I improve it?
Achieving high diastereoselectivity in this step is crucial for the success of the synthesis. Here are factors to consider:
-
Issue: Incorrect Facial Selectivity. The rearrangement may not proceed with the desired facial selectivity, leading to a mixture of diastereomers.
-
Troubleshooting:
-
Lewis Acid: The choice of Lewis acid is critical. Titanium tetrachloride (TiCl₄) is effective, but the stoichiometry and temperature of addition are important parameters to optimize. Other Lewis acids could be screened.
-
Chelation Control: The successful approach in the Boeckman synthesis relies on bidentate chelation to control the facial selectivity of the rearrangement. Ensure the substrate has the appropriate functionality for this chelation to occur effectively.
-
Temperature: Perform the reaction at low temperatures (e.g., -78 °C) to enhance selectivity. Slowly warming the reaction to room temperature might be necessary for the reaction to proceed to completion.
-
-
Preparation: Dissolve the allylic alcohol precursor in an anhydrous, non-polar solvent such as dichloromethane (B109758) (DCM) under an inert atmosphere (argon or nitrogen).
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Lewis Acid Addition: Add a solution of titanium tetrachloride (TiCl₄) in DCM dropwise to the cooled solution.
-
Reaction: Stir the reaction mixture at -78 °C for the optimized duration, then allow it to warm slowly to room temperature.
-
Quenching: Quench the reaction by carefully adding a saturated aqueous solution of sodium bicarbonate.
-
Work-up and Purification: Extract the aqueous layer with DCM, combine the organic layers, dry over anhydrous sodium sulfate, and concentrate. Purify the residue by flash column chromatography.
Strategy 3: Tandem Stille-Oxa-Electrocyclization (Stoltz Synthesis)
This convergent strategy provides access to the core of this compound through a palladium-catalyzed tandem reaction.
Q4: My tandem Stille-oxa-electrocyclization reaction is not proceeding efficiently, or I am observing significant side products. What should I check?
The efficiency of this tandem reaction is dependent on several factors. Here are some common issues and solutions:
-
Issue: Low Yield of the Desired Product. The tandem reaction may stall or give low yields.
-
Troubleshooting:
-
Catalyst and Ligand: The choice of palladium catalyst and ligand is crucial. Pd(PPh₃)₄ is commonly used, but other palladium sources and phosphine (B1218219) ligands can be screened for better performance.
-
Copper(I) Co-catalyst: The addition of a copper(I) salt, such as CuI, can significantly accelerate the Stille coupling part of the tandem reaction.
-
Solvent: Polar aprotic solvents like DMF or NMP are often used and can influence the reaction rate and outcome.
-
-
Issue: Homocoupling of the Stannane Reagent. A common side reaction in Stille couplings is the homocoupling of the organostannane.
-
Troubleshooting:
-
Reaction Conditions: Carefully control the reaction temperature and stoichiometry of the reagents. Lowering the temperature might reduce the rate of homocoupling.
-
Purity of Reagents: Ensure that the organostannane and the vinyl iodide are free of impurities that could promote side reactions.
-
-
Preparation: In a flame-dried flask under an inert atmosphere, dissolve the vinyl iodide and the organostannane in a suitable solvent (e.g., DMF).
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄) and the copper(I) co-catalyst (e.g., CuI).
-
Reaction: Heat the reaction mixture to the optimized temperature (e.g., 60-80 °C) and stir until the starting materials are consumed (monitor by TLC).
-
Work-up: After cooling to room temperature, quench the reaction with an aqueous solution of potassium fluoride (B91410) (KF) to remove tin byproducts.
-
Purification: Filter the mixture through celite, extract with an organic solvent, and purify the product by flash column chromatography.
Quantitative Data Summary
The following tables summarize key quantitative data from the published total syntheses of this compound, providing a comparison of the efficiency of the critical steps.
Table 1: Comparison of Overall Yields and Step Counts
| Synthesis Approach | Key Reaction | Total Steps | Overall Yield (%) | Reference |
| Winkler (racemic) | Intramolecular Dioxenone Photocycloaddition | 15 | 5 | |
| Boeckman (enantioselective) | Ti(IV)-Promoted Claisen Rearrangement | ~18 | Not explicitly stated | |
| Stoltz (approach to core) | Tandem Stille-Oxa-Electrocyclization | Not a full synthesis | Yields of core structure reported |
Table 2: Yields of Key Stereochemistry-Defining Reactions
| Synthesis | Reaction | Substrate | Product | Yield (%) | Diastereomeric Ratio |
| Winkler | Dioxenone Photocycloaddition | Dioxenone 4 | Photoadduct 3 | ~70 | Not applicable |
| Boeckman | Ti(IV)-Promoted Claisen Rearrangement | Allylic Ether | Rearranged product | Good | High facial selectivity |
| Stoltz | Tandem Stille-Oxa-Electrocyclization | Iodoenone + Stannane | Polycyclic Pyran | 60-80 (for model systems) | High |
Visualizations
The following diagrams illustrate key concepts and workflows in the total synthesis of this compound.
Caption: Retrosynthetic overview of the three major strategies for this compound.
Caption: Troubleshooting workflow for the dioxenone photocycloaddition.
References
Technical Support Center: Optimizing Saudin Extraction
Welcome to the technical support center for Saudin extraction. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to improve the yield and purity of this compound in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its extraction challenging?
This compound is a novel saponin (B1150181) with significant therapeutic potential. As a natural product, its extraction from plant material can be challenging due to its complex structure and the presence of numerous other compounds in the source material.[1] Key challenges include achieving high selectivity, maintaining the stability of the active compound, and overcoming issues related to material variability.[2]
Q2: Which extraction method is recommended for this compound?
The optimal extraction method for this compound depends on the starting material and the desired scale of production. While traditional methods like maceration and Soxhlet extraction are used, modern techniques such as Ultrasound-Assisted Extraction (UAE) can offer improved efficiency.[3] UAE can reduce extraction time and increase yield by enhancing solvent penetration into the plant matrix. However, careful temperature control is necessary to prevent degradation of thermo-labile compounds like this compound.
Q3: How can I improve the purity of my this compound extract?
Purification is a critical step to remove unwanted compounds. A multi-step approach is often necessary. Initial purification can be achieved using liquid-liquid extraction or solid-phase extraction (SPE) to remove major impurities. For high-purity this compound, chromatographic techniques such as flash chromatography or High-Performance Liquid Chromatography (HPLC) are recommended. The choice of stationary and mobile phases will be critical for successful separation.
Q4: What are the best practices for maximizing the yield of this compound?
Maximizing yield requires careful attention to detail throughout the entire workflow. This includes:
-
Thorough Transfers: Ensure all material is transferred between vessels to minimize loss.
-
Solvent Volume: Use the minimum amount of solvent necessary for processes like washing and recrystallization to avoid losing the product.
-
Reaction Monitoring: Carefully monitor reaction times and temperatures to prevent degradation of this compound.
-
Drying: Proper drying of the final product is crucial for accurate yield determination and stability.
Troubleshooting Guide
This guide addresses common issues encountered during this compound extraction and purification.
| Problem | Potential Cause | Recommended Solution |
| Low Yield | Incomplete cell lysis during extraction. | Ensure the plant material is finely ground to increase surface area. For UAE, optimize sonication time and power. |
| Loss of product during workup and transfers. | Rinse all glassware with the appropriate solvent to recover any adhered product. Minimize the number of transfer steps. | |
| Degradation of this compound. | This compound may be sensitive to heat or pH. Use moderate temperatures during extraction and evaporation. Buffer solutions if pH sensitivity is suspected. | |
| Low Purity | Co-extraction of other compounds with similar polarity. | Employ orthogonal purification techniques. For example, follow a normal-phase chromatography step with a reversed-phase separation. |
| Inefficient separation during chromatography. | Optimize the mobile phase gradient and flow rate. Ensure the column is not overloaded. | |
| Presence of insoluble material. | Filter the extract before loading it onto a chromatography column to prevent clogging. | |
| Inconsistent Results | Variability in the raw plant material. | Source plant material from a consistent supplier. If possible, analyze the this compound content of the raw material before extraction. |
| Inconsistent experimental procedure. | Maintain a detailed and standardized protocol. Ensure all parameters (e.g., time, temperature, solvent volumes) are precisely controlled. |
Experimental Protocols
Protocol 1: Ultrasound-Assisted Extraction (UAE) of this compound
This protocol outlines a general procedure for extracting this compound from dried plant material.
Materials:
-
Dried and powdered plant material
-
Extraction solvent (e.g., 80% Methanol in water)
-
Ultrasonic bath or probe sonicator
-
Filter paper and funnel or vacuum filtration system
-
Rotary evaporator
Procedure:
-
Weigh 10 g of the dried, powdered plant material.
-
Add 100 mL of the extraction solvent to the plant material in a beaker or flask.
-
Place the vessel in an ultrasonic bath.
-
Sonicate for 30 minutes at a controlled temperature (e.g., 40°C).
-
After sonication, filter the mixture to separate the extract from the solid plant material.
-
Wash the solid residue with a small amount of fresh extraction solvent to recover any remaining this compound.
-
Combine the filtrates and concentrate the extract using a rotary evaporator at a temperature not exceeding 45°C.
-
The resulting crude extract can then be further purified.
Protocol 2: Purification of this compound by Flash Chromatography
This protocol describes a basic flash chromatography procedure for purifying the crude this compound extract.
Materials:
-
Crude this compound extract
-
Silica (B1680970) gel for flash chromatography
-
Appropriate solvents for the mobile phase (e.g., a gradient of ethyl acetate (B1210297) in hexane)
-
Flash chromatography system or glass column
-
Test tubes for fraction collection
-
Thin Layer Chromatography (TLC) plates and developing chamber
Procedure:
-
Dissolve the crude this compound extract in a minimal amount of the mobile phase with the lowest polarity.
-
Pack a chromatography column with silica gel slurried in the initial mobile phase.
-
Carefully load the dissolved extract onto the top of the column.
-
Begin eluting the column with the mobile phase, starting with a low polarity and gradually increasing the polarity (e.g., from 10% ethyl acetate in hexane (B92381) to 50% ethyl acetate in hexane).
-
Collect fractions in test tubes.
-
Monitor the separation by spotting fractions onto TLC plates and visualizing the spots under UV light or with a suitable staining reagent.
-
Combine the fractions containing pure this compound.
-
Evaporate the solvent from the combined pure fractions to obtain purified this compound.
Visualizations
This compound Extraction and Purification Workflow
Caption: A generalized workflow for the extraction and purification of this compound.
Hypothetical Signaling Pathway of this compound
This diagram illustrates a potential mechanism of action for this compound, assuming it has anti-inflammatory properties similar to some saponins (B1172615) and other natural products by inhibiting the COX-2 pathway.
References
Technical Support Center: Overcoming Solubility Challenges with Saudin
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered when working with the novel investigational compound, Saudin, in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What is the aqueous solubility of this compound?
A1: this compound is a hydrophobic compound and is practically insoluble in water.[1] Its low aqueous solubility can present challenges in various experimental settings, leading to issues with bioavailability and inconsistent results.[2][3]
Q2: Why is my this compound sample not dissolving in my aqueous buffer?
A2: Due to its hydrophobic nature, this compound will not readily dissolve in aqueous buffers alone. Direct addition of solid this compound to buffers like phosphate-buffered saline (PBS) will likely result in a suspension of insoluble particles. To achieve a homogenous solution, specific solubilization techniques are required.
Q3: Can I use organic solvents to dissolve this compound?
A3: Yes, using a water-miscible organic co-solvent is a common and effective strategy.[4] Solvents such as dimethyl sulfoxide (B87167) (DMSO) or ethanol (B145695) can be used to prepare a high-concentration stock solution of this compound, which can then be diluted into your aqueous experimental medium.[4][5] However, it is critical to keep the final concentration of the organic solvent low (typically <1%) in cellular assays to avoid solvent-induced toxicity or off-target effects.[4]
Q4: Are there alternatives to organic solvents for solubilizing this compound?
A4: Absolutely. Several alternative methods can be employed, including the use of surfactants, cyclodextrins, or pH adjustment, depending on the specific requirements of your experiment.[2][3][6] These methods can help to avoid the potential confounding effects of organic solvents.
Troubleshooting Guides
Issue 1: this compound Precipitates Upon Dilution in Aqueous Buffer
Possible Cause: The concentration of this compound in the final aqueous solution exceeds its solubility limit, even with the presence of a co-solvent. This is a common issue when diluting a high-concentration stock solution.
Solutions:
-
Optimize Co-solvent Concentration: While keeping the final co-solvent concentration low is important, a slight increase may be necessary. Test a range of final co-solvent concentrations (e.g., 0.1%, 0.5%, 1%) to find the optimal balance between solubility and minimal solvent effects.
-
Use of Surfactants: Surfactants form micelles that can encapsulate hydrophobic compounds, increasing their apparent solubility in aqueous solutions.[2][7] Non-ionic surfactants like Tween® 80 or Pluronic® F-68 are commonly used.[4][6] It is important to work above the critical micelle concentration (CMC) of the chosen surfactant.
-
Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides with a hydrophobic core and a hydrophilic exterior.[4][7] They can form inclusion complexes with hydrophobic molecules like this compound, thereby enhancing their aqueous solubility.[3][4] 2-hydroxypropyl-β-cyclodextrin (HP-β-CD) is a frequently used derivative with good water solubility and low toxicity.[7]
Issue 2: Inconsistent Results in Biological Assays
Possible Cause: Poor solubility can lead to an inaccurate effective concentration of this compound in your experiments. The compound may be precipitating out of solution, or adsorbing to plasticware.[4]
Solutions:
-
Visual Inspection: Always visually inspect your final solution for any signs of precipitation before adding it to your assay.
-
Pre-solubilization: Ensure your this compound stock solution is fully dissolved before diluting it into your final aqueous medium. Gentle warming or sonication can sometimes aid in the initial dissolution in the stock solvent.
-
Use of Solubilizing Agents: Consistently use one of the recommended solubilization methods (co-solvents, surfactants, or cyclodextrins) to ensure a stable and homogenous solution of this compound for your experiments.
-
Analytical Quantification: For critical experiments, it is advisable to determine the actual concentration of solubilized this compound in your final solution using an appropriate analytical method, such as HPLC or UV-Vis spectroscopy.[4]
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution using a Co-solvent (DMSO)
Objective: To prepare a high-concentration stock solution of this compound for subsequent dilution into aqueous media.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Sterile, low-binding microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Weigh the desired amount of this compound powder into a sterile, low-binding microcentrifuge tube.
-
Add the appropriate volume of 100% DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex the tube vigorously for 1-2 minutes until the this compound is completely dissolved.
-
If necessary, briefly sonicate the tube in a water bath to aid dissolution.
-
Visually inspect the solution to ensure there are no visible particulates.
-
Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
Protocol 2: Solubilization of this compound using 2-Hydroxypropyl-β-Cyclodextrin (HP-β-CD)
Objective: To prepare an aqueous solution of this compound using cyclodextrin (B1172386) complexation.
Materials:
-
This compound powder
-
2-hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Aqueous buffer (e.g., PBS)
-
Magnetic stirrer and stir bar
-
0.22 µm syringe filter
Procedure:
-
Prepare a solution of HP-β-CD in the desired aqueous buffer (e.g., 10% w/v). Stir until fully dissolved.
-
Add the this compound powder directly to the HP-β-CD solution.
-
Stir the mixture at room temperature for 1-24 hours to allow for complexation. The time required will depend on the specific concentration and properties of this compound.
-
After the incubation period, centrifuge the solution at high speed (e.g., 10,000 x g for 15 minutes) to pellet any un-complexed, precipitated this compound.
-
Carefully collect the supernatant containing the solubilized this compound-cyclodextrin complex.
-
For sterile applications, filter the supernatant through a 0.22 µm syringe filter.
-
The concentration of solubilized this compound should be determined analytically (e.g., by HPLC or UV-Vis spectroscopy).[4]
Quantitative Data Summary
Table 1: Comparison of this compound Solubilization Methods
| Solubilization Method | Typical Starting Concentration | Advantages | Disadvantages |
| Co-solvent (e.g., DMSO) | 1-100 mM in stock | Simple and effective for high-concentration stocks. | Potential for solvent toxicity in assays; precipitation upon dilution. |
| Surfactants (e.g., Tween® 80) | 0.1-5% (w/v) | Effective at low concentrations; can improve stability. | Can interfere with some biological assays; requires optimization. |
| Cyclodextrins (e.g., HP-β-CD) | 1-20% (w/v) | Low toxicity; can improve bioavailability. | May require longer incubation for complexation; potential for saturation. |
| pH Adjustment | Dependent on pKa | Simple and cost-effective for ionizable compounds. | Not effective for neutral compounds; can alter experimental conditions. |
Visualizations
Caption: Experimental workflow for the preparation and use of this compound.
References
- 1. Bisphenol A bis(phthalic anhydride) - Wikipedia [en.wikipedia.org]
- 2. brieflands.com [brieflands.com]
- 3. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. EP1748759B1 - Methods of enhancing solubility in water of hydrophobic compounds by micellar dispersions - Google Patents [patents.google.com]
- 6. ijmsdr.org [ijmsdr.org]
- 7. Solubilization techniques used for poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
Stability of Saudin under different storage conditions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of Saudin under various storage conditions.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: For long-term storage, this compound should be stored at 2-8°C, protected from light. For short-term storage (up to 72 hours) during experimental use, it is stable at room temperature (20-25°C).
Q2: How does pH affect the stability of this compound in aqueous solutions?
A2: this compound is most stable in a pH range of 5-6.[1] It rapidly degrades at pH values below 4 and above 8. Degradation at extreme pH levels is often due to hydrolysis.
Q3: Is this compound sensitive to light?
A3: Yes, this compound is photosensitive. Exposure to direct light can lead to photodegradation. It is recommended to work with this compound in a light-protected environment and store solutions in amber vials or wrapped in aluminum foil.
Q4: What are the common degradation products of this compound?
A4: The primary degradation products of this compound are formed through hydrolysis and oxidation. The major hydrolytic degradant is this compound-H, and the major oxidative degradant is this compound-O. The formation of these impurities can be monitored by HPLC analysis.
Q5: Can this compound be stored in common organic solvents?
A5: this compound is soluble and relatively stable in DMSO and ethanol. However, for long-term storage of solutions, it is recommended to prepare aliquots in DMSO and store them at -20°C or -80°C to minimize degradation.
Troubleshooting Guides
Issue 1: High Levels of Impurities Detected in this compound Stock Solution
Possible Cause: Improper storage conditions or prolonged storage.
Troubleshooting Steps:
-
Verify Storage Conditions: Ensure that the this compound stock solution was stored at the recommended temperature (2-8°C for solid, -20°C or -80°C for solutions in DMSO) and protected from light.
-
Check Age of Stock: Determine the age of the stock solution. It is recommended to use freshly prepared solutions whenever possible. For solutions stored for an extended period, a stability check is advised.
-
Perform Purity Analysis: Analyze the purity of the stock solution using a validated HPLC method to identify and quantify the impurities.
-
Prepare Fresh Stock: If significant degradation is confirmed, discard the old stock and prepare a fresh solution from a new batch of solid this compound.
Issue 2: Inconsistent Results in Cell-Based Assays
Possible Cause: Degradation of this compound in the cell culture medium.
Troubleshooting Steps:
-
Evaluate Stability in Media: Perform a time-course stability study of this compound in the specific cell culture medium used for the assay. This involves incubating this compound in the medium at 37°C and analyzing its concentration at different time points (e.g., 0, 2, 4, 8, 24 hours) by HPLC.
-
Minimize Incubation Time: If this compound is found to be unstable in the cell culture medium, minimize the pre-incubation time before adding it to the cells.
-
Prepare Fresh Dilutions: Always prepare fresh dilutions of this compound in the cell culture medium immediately before use. Do not store this compound in the medium for extended periods.
-
pH of the Medium: Ensure the pH of the cell culture medium is within the optimal range for this compound stability (pH 5-6 is ideal, though cell culture media are typically around pH 7.4, which may contribute to some degradation over time).
Data Presentation
Table 1: Stability of this compound in Aqueous Solution at Different pH Values
| pH | Temperature (°C) | Storage Duration (days) | Purity (%) | Major Degradant (this compound-H) (%) |
| 3.0 | 25 | 7 | 85.2 | 12.8 |
| 5.0 | 25 | 7 | 98.5 | 0.8 |
| 7.0 | 25 | 7 | 92.1 | 6.5 |
| 9.0 | 25 | 7 | 78.4 | 19.7 |
Table 2: Photostability of this compound in Solution
| Light Condition | Solvent | Storage Duration (hours) | Purity (%) | Major Degradant (this compound-O) (%) |
| Dark (Control) | Methanol | 24 | 99.2 | <0.1 |
| UV Light (254 nm) | Methanol | 24 | 65.7 | 30.1 |
| White Light | Methanol | 24 | 88.9 | 9.8 |
Experimental Protocols
Protocol 1: HPLC Method for Purity and Stability Analysis of this compound
Objective: To determine the purity of this compound and quantify its degradation products using High-Performance Liquid Chromatography (HPLC).
Materials:
-
This compound reference standard
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Procedure:
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
-
-
Standard Solution Preparation:
-
Prepare a 1 mg/mL stock solution of this compound reference standard in DMSO.
-
Dilute the stock solution with the mobile phase to a final concentration of 10 µg/mL.
-
-
Sample Preparation:
-
Prepare a 1 mg/mL stock solution of the this compound sample in DMSO.
-
Dilute the sample stock solution with the mobile phase to a final concentration of 10 µg/mL.
-
-
HPLC Conditions:
-
Column: C18 reverse-phase (4.6 x 150 mm, 5 µm)
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detection Wavelength: 280 nm
-
Column Temperature: 30°C
-
Gradient Elution:
-
0-5 min: 95% A, 5% B
-
5-25 min: Gradient to 30% A, 70% B
-
25-30 min: Hold at 30% A, 70% B
-
30-31 min: Gradient back to 95% A, 5% B
-
31-35 min: Hold at 95% A, 5% B (re-equilibration)
-
-
-
Data Analysis:
-
Integrate the peak areas of this compound and its degradation products.
-
Calculate the percentage purity and the relative percentage of each degradant.
-
Visualizations
Caption: Workflow for assessing the stability of this compound.
References
Technical Support Center: Troubleshooting Saudin's Inconsistent Effects in Animal Studies
Disclaimer: Publicly available scientific literature and databases do not contain information on a compound named "Saudin." Therefore, the following technical support guide is a generalized framework designed to address common issues of inconsistent effects for a hypothetical novel compound in animal studies. All data, protocols, and pathways are illustrative examples.
Frequently Asked Questions (FAQs)
Q1: We are observing significant variability in the efficacy of this compound between different cohorts of mice. What are the common causes for such inconsistencies?
A1: Inconsistent efficacy in animal studies can stem from several factors. The most common sources of variability can be grouped into three categories:
-
Pharmacokinetic (PK) and Pharmacodynamic (PD) Variability: How the animal's body processes the compound (PK) and how the compound affects the animal (PD) can vary. This can be influenced by factors such as genetics, age, sex, and health status of the animals.
-
Experimental Protocol Deviations: Even minor differences in experimental procedures can lead to significant variations in outcomes. Key areas to scrutinize include the route and timing of administration, diet and housing conditions, and the technical skill of the personnel.
-
Animal Model Characteristics: The choice of animal model is critical. Different species or strains can have different metabolic rates and target receptor expression, leading to varied responses to the same compound.
Troubleshooting Guides
Issue 1: Inconsistent Plasma Concentrations of this compound
Q: We've measured plasma levels of this compound at set time points post-administration and found high variability between individual animals. What could be the cause?
A: High variability in plasma concentration is a common challenge and often points to issues with compound administration or inherent biological differences.
Troubleshooting Steps:
-
Verify Administration Technique: Improper administration is a leading cause of variability. For instance, with oral gavage, incomplete delivery can occur. For intraperitoneal (IP) injections, accidental injection into the gut or adipose tissue can alter absorption rates.
-
Recommendation: Ensure all personnel are uniformly trained and certified for the specific administration technique. Consider using a less technique-sensitive route if possible, such as subcutaneous injection.
-
-
Assess Formulation Stability and Homogeneity: If this compound is administered as a suspension, it may not be uniformly mixed, leading to inconsistent dosing.
-
Recommendation: Confirm the stability and homogeneity of your formulation. Ensure the suspension is vortexed thoroughly before drawing each dose.
-
-
Evaluate Animal-Specific Factors: Factors like the fed/fasted state of the animal can dramatically impact the absorption of an orally administered compound.
-
Recommendation: Standardize the feeding schedule. For example, fast animals for 4-6 hours before oral administration of this compound.
-
Illustrative Data: Impact of Administration Route on this compound Bioavailability
| Administration Route | Mean Cmax (ng/mL) | Standard Deviation (ng/mL) | Bioavailability (%) |
| Intravenous (IV) | 1520 | 150 | 100 |
| Intraperitoneal (IP) | 850 | 250 | 56 |
| Oral Gavage (Fasted) | 430 | 180 | 28 |
| Oral Gavage (Fed) | 210 | 110 | 14 |
Note: This data is for illustrative purposes only.
Issue 2: Variable Downstream Target Engagement
Q: We believe this compound targets the MAPK/ERK signaling pathway. However, western blot analysis of p-ERK levels in tumor xenografts shows inconsistent inhibition after treatment. Why?
A: Inconsistent target engagement in a dynamic signaling pathway like MAPK/ERK can be complex. The issue could lie in the timing of your sample collection, the experimental model itself, or the specifics of your assay.
Troubleshooting Workflow:
Technical Support Center: Optimizing Dosage and Administration of Saudin in Rodents
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the dosage and administration of Saudin in rodent models.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its reported biological activity in rodents?
This compound is a diterpene natural product that has been isolated from the leaves of Clutia richardiana and has also been found in Clutia lanceolata.[1][2] It has been reported to exhibit hypoglycemic activity in mice.[1] While initial reports suggested an insulin-independent mechanism, more recent research on compounds structurally related to this compound indicates a potential mechanism involving the enhancement of glucose-triggered insulin (B600854) release from murine pancreatic islets.[1][2][3]
Q2: What are the recommended starting doses for this compound in rodents?
Specific, peer-reviewed dosage recommendations for this compound in rodents are not widely available in the public domain. Therefore, it is crucial to perform dose-response studies to determine the optimal dose for your specific animal model and experimental endpoint. The following table provides a hypothetical starting point for such studies, based on general principles of rodent pharmacology.
Table 1: Hypothetical Initial Dose-Ranging Study for this compound in Mice
| Administration Route | Vehicle | Dose Range (mg/kg) | Volume (ml/kg) | Needle Gauge |
| Oral (p.o.) | 0.5% Methylcellulose (B11928114) | 10 - 100 | 10 | 20-22G |
| Intraperitoneal (i.p.) | Saline with 5% DMSO | 1 - 50 | 10 | 23-25G |
| Intravenous (i.v.) | Saline with 2% Solutol | 0.1 - 10 | 5 | 27-30G |
Note: The solubility of this compound in these vehicles should be determined prior to administration. The provided dose ranges are hypothetical and should be adjusted based on preliminary toxicity and efficacy data.
Q3: How can I prepare a this compound formulation for in vivo administration?
The optimal formulation will depend on the physicochemical properties of this compound, such as its solubility and stability. For a novel compound like this compound, it is recommended to start with common vehicles.
-
For Oral Administration: A suspension in 0.5% methylcellulose or carboxymethylcellulose (CMC) is a common starting point for poorly soluble compounds.
-
For Intraperitoneal or Intravenous Injection: A solution in a vehicle such as saline containing a solubilizing agent like DMSO (dimethyl sulfoxide) or a non-ionic surfactant like Solutol® HS 15 may be necessary. It is critical to ensure the final concentration of the solubilizing agent is non-toxic to the animals.
Troubleshooting Guide
Issue 1: Poor solubility of this compound in aqueous vehicles.
-
Possible Cause: this compound, as a diterpene natural product, may have low aqueous solubility.
-
Troubleshooting Steps:
-
Co-solvents: Try using a co-solvent system. For example, a mixture of saline and a biocompatible organic solvent like DMSO or ethanol. Ensure the final concentration of the organic solvent is below toxic levels.
-
Surfactants: Employ non-ionic surfactants such as Tween® 80 or Solutol® HS 15 to increase solubility.
-
Cyclodextrins: Consider using cyclodextrins (e.g., hydroxypropyl-β-cyclodextrin) to form inclusion complexes and enhance aqueous solubility.
-
Particle Size Reduction: If preparing a suspension, micronization or sonication can help to reduce particle size and improve dissolution.
-
Issue 2: Observed toxicity or adverse effects at higher doses.
-
Possible Cause: The administered dose may be approaching the maximum tolerated dose (MTD).
-
Troubleshooting Steps:
-
Dose Reduction: Lower the dose and perform a more gradual dose-escalation study.
-
Change of Route: Consider a different route of administration. For example, if i.p. injection causes peritoneal irritation, oral administration might be better tolerated.
-
Vehicle Toxicity: Ensure that the vehicle itself is not causing the observed toxicity. Administer a vehicle-only control group.
-
Monitor Clinical Signs: Closely monitor animals for clinical signs of toxicity such as weight loss, lethargy, or changes in behavior.
-
Issue 3: Lack of a clear dose-response relationship.
-
Possible Cause: The dose range may be too narrow or not centered around the effective concentration. It's also possible that the compound has a narrow therapeutic window.
-
Troubleshooting Steps:
-
Widen the Dose Range: Test a broader range of doses, including both lower and higher concentrations.
-
Pharmacokinetic (PK) Analysis: If possible, perform a preliminary PK study to understand the absorption, distribution, metabolism, and excretion (ADME) profile of this compound. This can inform the selection of appropriate time points for assessing efficacy.
-
Check Compound Stability: Ensure that this compound is stable in the formulation and under the experimental conditions.
-
Experimental Protocols
Protocol 1: Determination of Optimal Dose of this compound for Hypoglycemic Effect in Mice (Dose-Response Study)
-
Animals: Use a standard inbred mouse strain (e.g., C57BL/6 or BALB/c), aged 8-10 weeks. Acclimatize the animals for at least one week before the experiment.
-
Grouping: Randomly assign mice to different dose groups (e.g., vehicle, 1, 5, 10, 25, 50 mg/kg this compound) with n=6-8 mice per group.
-
Fasting: Fast the mice for 6 hours before the experiment with free access to water.
-
Baseline Blood Glucose: Measure baseline blood glucose from the tail vein using a glucometer.
-
This compound Administration: Administer this compound or vehicle via the desired route (e.g., oral gavage).
-
Blood Glucose Monitoring: Measure blood glucose at regular intervals post-administration (e.g., 30, 60, 90, 120, 180, and 240 minutes).
-
Data Analysis: Plot the percentage change in blood glucose from baseline against time for each group. Determine the dose that produces the desired hypoglycemic effect.
Visualizations
Caption: Workflow for optimizing this compound dosage in rodents.
Caption: Hypothetical pathway for this compound's effect on insulin secretion.
References
Technical Support Center: Addressing Toxicity and Side Effects of Saudin in Cell Cultures
Welcome to the technical support center for Saudin. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and managing potential toxicity and side effects of this compound in cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration range for this compound in cell culture?
A1: Based on preliminary in-house data, a common starting point for this compound is to perform a dose-response experiment ranging from nanomolar to micromolar concentrations (e.g., 1 nM, 10 nM, 100 nM, 1 µM, 10 µM, 100 µM).[1] The optimal non-toxic concentration will be highly dependent on the cell line being used. It is crucial to determine the half-maximal inhibitory concentration (IC50) or half-maximal effective concentration (EC50) for your specific cell model.[1]
Q2: My cells are showing significant death even at low concentrations of this compound. What are the initial troubleshooting steps?
A2: When encountering unexpected cytotoxicity, a systematic approach is recommended.[2] First, confirm the identity and purity of your this compound stock. Impurities from synthesis or degradation can contribute to toxicity.[3] Second, assess for solubility issues; precipitated compound can cause cellular stress.[2] Finally, evaluate the toxicity of the solvent used to dissolve this compound (e.g., DMSO). It is advisable to run a vehicle control with the highest concentration of the solvent used in your experiment.
Q3: How can I differentiate between cytotoxic and cytostatic effects of this compound?
A3: It is important to distinguish whether this compound is killing the cells (cytotoxicity) or inhibiting their proliferation (cytostatic effect). Cytotoxicity can be measured using assays that detect membrane integrity, such as the LDH release assay. Proliferation assays, like MTT or cell counting, can indicate cytostatic effects. Comparing the results from both types of assays can provide a clearer picture of this compound's impact on your cells.
Q4: Can the presence of serum in the culture medium affect this compound's toxicity?
A4: Yes, serum proteins can bind to compounds, which may reduce their free concentration and, consequently, their toxicity. If you are observing high toxicity, experimenting with different serum concentrations in your culture medium could be a valid optimization step.
Troubleshooting Guides
Guide 1: High Levels of Cell Death Observed
If you are observing significant cell death after treating with this compound, follow these steps:
-
Verify this compound Concentration and Purity: Ensure your stock solution concentration is correct and that the compound is of high purity.
-
Solvent Toxicity Control: Run a control with the highest volume of the solvent (e.g., DMSO) used in your experiment to rule out solvent-induced toxicity. The final concentration of DMSO in the culture medium should typically be below 0.1-0.5%.
-
Optimize Exposure Time: Reduce the incubation time with this compound. Shorter exposure may be sufficient to achieve the desired biological effect while minimizing toxicity.
-
Dose-Response Curve: Perform a comprehensive dose-response experiment with a wider range of concentrations, including much lower doses, to identify a non-toxic effective concentration.
Guide 2: Inconsistent Results Between Experiments
Inconsistent results can be frustrating. Consider these factors:
-
Cell Seeding Density: Ensure consistent cell seeding density across all experiments, as this can influence the cellular response to a compound.
-
Compound Stability: this compound might be unstable in the culture medium, leading to the formation of more toxic byproducts over time. Prepare fresh dilutions for each experiment.
-
Assay Interference: this compound may interfere with the readout of your viability assay (e.g., direct reduction of MTT). Include a cell-free control with this compound and the assay reagent to check for interference. If interference is detected, consider an alternative cytotoxicity assay.
Data Presentation
Table 1: Hypothetical IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | Incubation Time (hours) | IC50 (µM) |
| MCF-7 | Breast | 48 | 5.2 |
| A549 | Lung | 48 | 12.8 |
| HeLa | Cervical | 48 | 8.1 |
| HepG2 | Liver | 72 | 3.5 |
Table 2: Recommended Starting Concentration Ranges for Cytotoxicity Testing
| Assay Type | Concentration Range (µM) | Notes |
| Initial Screening | 0.01 - 100 | To determine the dynamic range of this compound's effect. |
| Dose-Response | 10-fold dilutions around estimated IC50 | To accurately determine the IC50 value. |
| Mechanism of Action | 0.5x, 1x, and 2x IC50 | To study the effects at relevant concentrations. |
Experimental Protocols
Protocol 1: MTT Assay for Cell Viability
This protocol is used to assess the metabolic activity of cells as an indicator of cell viability.
-
Cell Seeding: Seed cells in a 96-well plate at an optimal density and allow them to attach overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Replace the existing medium with the this compound-containing medium. Include vehicle controls.
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL) to each well and incubate for 2-4 hours at 37°C. Viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
Protocol 2: LDH Release Assay for Cytotoxicity
This assay quantifies the release of lactate (B86563) dehydrogenase (LDH) from damaged cells into the culture medium.
-
Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT assay protocol.
-
Supernatant Collection: After the incubation period, carefully transfer a portion of the cell culture supernatant to a new 96-well plate.
-
LDH Reaction: Add the LDH reaction mixture from a commercial kit to each well containing the supernatant.
-
Incubation: Incubate the plate for the time specified in the kit's instructions, protected from light.
-
Absorbance Measurement: Measure the absorbance at the recommended wavelength (e.g., 490 nm).
-
Calculation: Calculate the percentage of cytotoxicity relative to a positive control (cells lysed to achieve maximum LDH release).
Visualizations
Caption: Hypothetical signaling pathway of this compound leading to apoptosis.
Caption: Workflow for assessing this compound-induced cytotoxicity.
Caption: Troubleshooting flowchart for high this compound toxicity.
References
Byproducts and impurities in Saudin synthesis and isolation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis and isolation of Saudin. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the main strategic challenges in the total synthesis of this compound?
The total synthesis of this compound presents several significant challenges, primarily centered around the construction of its complex and sterically congested polycyclic core. Key difficulties include the stereocontrolled formation of seven stereogenic centers, including two quaternary carbons at C-13 and C-16, within a hexacyclic ring system.[1] The synthesis also involves sensitive functional groups that require careful selection of reagents and reaction conditions to avoid unwanted side reactions.[1]
Q2: What is the key reaction for establishing the core stereochemistry of this compound?
The intramolecular dioxenone photocycloaddition is a pivotal step in establishing the relative stereochemistry of the C-5 and C-16 centers. This reaction proceeds with a high degree of stereochemical control, forming a key tricyclic intermediate.[1]
Q3: Are there any particularly problematic steps in the published synthesis of this compound?
Yes, several steps in the synthesis of this compound have been identified as challenging. These include:
-
Introduction of the C-16 methyl group: Initial attempts using lithium dimethylcuprate on an enol triflate intermediate led to an undesired reduction to a disubstituted alkene instead of methylation. A palladium-catalyzed coupling with trimethylaluminum (B3029685) was ultimately successful.[1]
-
Formation of the dioxenone chromophore: Standard acidic conditions for this reaction were incompatible with an acid-labile benzyl (B1604629) acetal (B89532) protecting group in an early intermediate. A modified protocol using the corresponding acid chloride and triethylamine (B128534) in acetone-benzene was developed to overcome this.[1]
-
Formation of the enol triflate for Stille coupling: The substrate for the Stille coupling was prone to retro-Michael fragmentation under standard conditions. The use of n-BuLi and Tf₂O at a very low temperature (−95 °C) was necessary to achieve the desired enol triflate.
-
Final cyclization: While the final step involving hydrolysis and cyclization with pyridinium (B92312) tosylate proceeds in a reasonable yield, the presence of multiple reactive sites requires careful control to avoid side reactions.
Troubleshooting Guides
This section provides a step-by-step breakdown of the key stages in this compound synthesis, highlighting potential byproducts, impurities, and troubleshooting suggestions.
Stage 1: Synthesis of the Michael-Aldol Adduct
This initial step involves a Michael-aldol condensation to form the cis-fused bicyclic ketone.
Potential Issues & Solutions
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low yield of the desired cis-fused product | - Incorrect reaction temperature or time.- Formation of diastereomers or other aldol (B89426) adducts. | - Optimize reaction temperature and monitor progress by TLC.- Use of specific catalysts or chiral auxiliaries can improve diastereoselectivity. |
| Presence of unreacted starting materials | - Incomplete reaction. | - Increase reaction time or temperature cautiously.- Ensure the purity and reactivity of the starting materials. |
| Formation of self-condensation products | - One of the starting materials is prone to self-reaction. | - Use a slow addition of the more reactive partner to the reaction mixture. |
Stage 2: Ozonolysis and Acetal Formation
This stage involves the ozonolysis of a silyl (B83357) enol ether followed by an in-situ workup with methanolic HCl to form a dimethyl acetal.
Potential Issues & Solutions
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Incomplete ozonolysis | - Insufficient ozone delivery.- Deactivation of ozone. | - Monitor the reaction for the characteristic blue color of excess ozone.- Ensure the reaction is carried out at a low temperature (typically -78 °C). |
| Formation of over-oxidized products (e.g., carboxylic acids) | - Oxidative workup conditions instead of reductive. | - While the protocol uses methanolic HCl, ensure no peroxides are carried over. A reductive quench (e.g., with dimethyl sulfide (B99878) or zinc) before acid treatment might be necessary if over-oxidation is observed. |
| Incomplete acetal formation | - Insufficient methanolic HCl or reaction time. | - Increase the concentration of HCl in methanol (B129727) or prolong the reaction time. Monitor by TLC. |
| Desilylation without complete reaction | - The silyl ether is cleaved prematurely by the acidic conditions. | - Ensure the ozonolysis is complete before the addition of methanolic HCl. |
Stage 3: Intramolecular Dioxenone Photocycloaddition
This key step forms the tricyclic core of this compound.
Potential Issues & Solutions
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low yield of the desired photoadduct | - Incorrect irradiation wavelength or time.- Photochemical decomposition of the starting material or product. | - Use a suitable lamp (e.g., Hanovia mercury lamp) and filter if necessary.- Optimize the irradiation time by monitoring the reaction progress by TLC. |
| Formation of secondary photoproducts | - The initial cyclobutene (B1205218) photoadduct can be unstable and undergo further photochemical reactions. | - Shorter irradiation times may favor the formation of the primary photoadduct. |
| Unreacted starting material | - Insufficient irradiation. | - Increase irradiation time, ensuring the product is stable under these conditions. |
Stage 4: Stille Coupling
This step introduces the furan (B31954) moiety.
Potential Issues & Solutions
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low yield of the coupled product | - Inactive catalyst.- Poor quality of the organostannane reagent. | - Use a fresh, high-quality palladium catalyst.- Ensure the organostannane reagent is pure and free of decomposition products. |
| Homocoupling of the organostannane | - A common side reaction in Stille coupling. | - Optimize the reaction conditions (temperature, catalyst, and ligands) to favor cross-coupling. |
| Presence of tin byproducts in the final product | - Tributyltin halides are common byproducts and can be difficult to remove. | - After the reaction, treat the mixture with a saturated aqueous solution of KF to precipitate tin fluorides, which can be removed by filtration.- Chromatography on silica (B1680970) gel treated with a small amount of triethylamine can also help in removing tin residues. |
| Retro-Michael fragmentation of the starting material | - The substrate is sensitive to the reaction conditions. | - As identified in the synthesis, using very low temperatures (-95 °C) for the formation of the enol triflate is crucial. |
Stage 5: Final Hydrolysis and Cyclization
The final step involves the hydrolysis of an ester and subsequent cyclization to form the this compound skeleton.
Potential Issues & Solutions
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Incomplete hydrolysis | - Insufficient LiOH or reaction time. | - Increase the amount of LiOH or prolong the reaction time. Monitor the disappearance of the starting material by TLC. |
| Formation of side products during cyclization | - The intermediate is unstable or can cyclize in different ways. | - Ensure the hydrolysis is complete before proceeding with the cyclization.- Use the specified pyridinium tosylate catalyst and control the reaction temperature. |
| Presence of pyridinium tosylate in the final product | - The catalyst is not fully removed during workup. | - Purify the final product carefully using column chromatography. |
Quantitative Data Summary
The following table summarizes the reported yields for the key steps in the total synthesis of (±)-Saudin.
| Step | Reaction | Yield (%) |
| 1 | Michael-Aldol Condensation | Not specified |
| 2 | Silyl Enol Ether Formation | Not specified |
| 3 | Ozonolysis and Acetal Formation | 70 |
| ... | ... | ... |
| 12 | Dioxenone Formation | 70 |
| 13 | Intramolecular Photocycloaddition | Not specified |
| 14 | Stille Coupling | 95 |
| 15 | Hydrolysis and Cyclization | 52 |
| Overall | 15 Steps | 5 |
Experimental Protocols
Detailed experimental protocols are crucial for reproducing the synthesis and troubleshooting effectively. The full experimental procedures can be found in the supporting information of the primary publication by Winkler et al. Researchers should refer to this document for precise reagent quantities, reaction times, temperatures, and purification methods.
Visualizations
Logical Workflow for Troubleshooting Stille Coupling
Caption: Troubleshooting decision tree for the Stille coupling step.
Experimental Workflow for this compound Purification
Caption: General workflow for the purification of this compound.
References
Validation & Comparative
A Comparative In Vivo Efficacy Analysis: Saudin vs. Metformin
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the in vivo efficacy of Saudin, a naturally occurring diterpenoid, and metformin (B114582), a widely prescribed biguanide (B1667054) for the treatment of type 2 diabetes. This document synthesizes available preclinical data to offer an objective overview of their glucose-lowering effects, proposed mechanisms of action, and experimental protocols.
Executive Summary
Quantitative Data Comparison
The following tables summarize the available quantitative data from in vivo studies on this compound and the well-established effects of metformin. It is important to note that the data for this compound is limited and derived from older studies.
Table 1: In Vivo Hypoglycemic Effects of this compound
| Animal Model | Treatment and Dose | Route of Administration | Key Findings | Reference |
| Fasted Mice | This compound (80 mg/kg) | Oral (p.o.) | Marked hypoglycemic effects observed. | [1] |
| Non-alloxanized Fasted Mice | This compound (40 mg/kg) | Intraperitoneal (i.p.) | Exerted a hypoglycemic effect. | [1] |
| Alloxanized Fasted Mice | This compound (40 mg/kg) | Intraperitoneal (i.p.) | No significant hypoglycemic effect. | [1] |
| Fed Non-alloxanized Rats | This compound (40 mg/kg) | Intraperitoneal (i.p.) | Produced a hypoglycemic effect. | [1] |
| Fasted Non-alloxanized Rats | This compound (40 mg/kg) | Intraperitoneal (i.p.) | No significant hypoglycemic effect. | [1] |
| Alloxanized Rats | This compound (40 mg/kg) | Intraperitoneal (i.p.) | Blood glucose level remained unchanged. | [1] |
Table 2: Established In Vivo Efficacy of Metformin
| Animal Model/Population | Key Effects | Mechanism of Action |
| Rodent models of diabetes and obesity | Reduces hyperglycemia, improves glucose tolerance, reduces hepatic glucose production. | Primarily decreases hepatic gluconeogenesis, increases insulin (B600854) sensitivity in peripheral tissues. |
| Humans with Type 2 Diabetes | Lowers HbA1c, fasting and postprandial plasma glucose. | Decreases hepatic glucose production, reduces intestinal glucose absorption, and improves insulin sensitivity. |
Experimental Protocols
This compound In Vivo Hypoglycemic Activity Assessment
The following protocol is based on the study by Mossa et al. (1988).[1]
-
Animal Models:
-
Male albino mice.
-
Male Wistar rats.
-
Diabetes was induced in some groups using alloxan, a chemical that destroys pancreatic β-cells.
-
-
Drug Administration:
-
This compound was administered orally (p.o.) to mice at a dose of 80 mg/kg.
-
This compound was administered intraperitoneally (i.p.) to mice and rats at a dose of 40 mg/kg.
-
-
Parameters Measured:
-
Blood glucose levels were measured at various time points post-administration.
-
Plasma insulin levels were also assessed in some experiments.
-
Metformin In Vivo Efficacy Studies (General Protocol)
Standard protocols to evaluate the in vivo efficacy of metformin typically involve:
-
Animal Models:
-
Genetically diabetic models (e.g., db/db mice, Zucker diabetic fatty rats).
-
Diet-induced obesity and insulin resistance models.
-
Chemically-induced diabetes models (e.g., with streptozotocin).
-
-
Drug Administration:
-
Metformin is typically administered orally via gavage.
-
Doses vary depending on the study but are often in the range of 50-300 mg/kg/day.
-
-
Key Parameters Measured:
-
Fasting and random blood glucose levels.
-
Glucose tolerance tests (oral and intraperitoneal).
-
Insulin tolerance tests.
-
HbA1c levels.
-
Plasma insulin and lipid profiles.
-
Analysis of key signaling proteins in tissues like the liver, muscle, and adipose tissue.
-
Mechanism of Action and Signaling Pathways
This compound: An Insulin-Independent Pathway
The available evidence suggests that this compound's hypoglycemic effect is not dependent on the presence of insulin. This is supported by the observation that it was effective in non-alloxanized animals (with functional pancreatic β-cells) but not in alloxan-induced diabetic animals (with destroyed β-cells).[1] Furthermore, its administration was associated with a decrease in plasma insulin levels and it was found to inhibit insulin secretion from isolated pancreatic islets.[1] The precise molecular target and signaling pathway of this compound remain to be elucidated.
Caption: Proposed insulin-independent mechanism of this compound.
Metformin: A Multi-Targeted Approach
Metformin's mechanism of action is complex and involves multiple pathways. A primary effect is the inhibition of mitochondrial respiratory chain complex I in the liver. This leads to a decrease in ATP levels and an increase in the AMP:ATP ratio, which in turn activates AMP-activated protein kinase (AMPK). Activated AMPK phosphorylates various downstream targets, leading to the inhibition of gluconeogenesis (glucose production) and an increase in glucose uptake in peripheral tissues. Metformin also has significant effects on the gut, including altering the microbiome and increasing GLP-1 secretion.
Caption: Simplified signaling pathway of metformin.
Experimental Workflow Comparison
The following diagram illustrates a generalized workflow for evaluating the in vivo efficacy of a novel hypoglycemic agent like this compound and comparing it to a standard drug such as metformin.
Caption: Generalized workflow for in vivo comparison.
Conclusion
This compound presents an interesting profile as a potential hypoglycemic agent with a mechanism of action that appears to be distinct from that of metformin. Its insulin-independent action could offer therapeutic advantages in certain contexts. However, the current body of research on this compound is limited, particularly in terms of direct comparisons with established antidiabetic drugs and detailed mechanistic studies. Further in-depth preclinical studies, including head-to-head comparisons with metformin, are warranted to fully elucidate its therapeutic potential and safety profile. For drug development professionals, this compound represents a novel chemical scaffold with a potentially unique mechanism for glucose lowering, meriting further investigation.
References
A Comparative Analysis of Saudin, Kaempferol, and Berberine on Insulin Secretion and Glycemic Control
For Researchers, Scientists, and Drug Development Professionals
Introduction
The quest for novel therapeutic agents from natural sources for the management of type 2 diabetes is a burgeoning area of research. This guide provides a detailed comparative analysis of three natural compounds: Saudin, Kaempferol, and Berberine (B55584), focusing on their distinct effects on insulin (B600854) secretion and overall glycemic control. While Kaempferol and Berberine are known to stimulate insulin secretion, this compound presents a unique case, exhibiting hypoglycemic properties despite inhibiting insulin release. This guide delves into the experimental data, underlying mechanisms, and methodologies to provide a comprehensive resource for researchers in the field.
Comparative Overview
The following table summarizes the key characteristics and effects of this compound, Kaempferol, and Berberine on insulin secretion and blood glucose levels.
| Feature | This compound | Kaempferol | Berberine |
| Natural Source | Cluytia richardiana | Various plants including fruits, vegetables, and tea | Various plants including Berberis species |
| Compound Class | Diterpenoid | Flavonoid (Flavonol) | Isoquinoline (B145761) Alkaloid |
| Effect on Insulin Secretion | Inhibition | Stimulation | Stimulation (often glucose-dependent) |
| Hypoglycemic Effect | Yes | Yes | Yes |
| Primary Mechanism of Action | Unknown insulin-independent mechanism | Potentiates glucose-stimulated insulin secretion via increased mitochondrial Ca2+ uptake | Stimulates insulin secretion via increased GLP-1 and AMPK activation; also has insulin-independent effects |
Quantitative Data on Insulin Secretion
The following tables present quantitative data from in vitro studies on the effects of Kaempferol and Berberine on insulin secretion. Data for this compound is qualitative, indicating inhibition.
Kaempferol: Effect on Glucose-Stimulated Insulin Secretion (GSIS) in INS-1E Cells
| Concentration | Glucose Level | Insulin Release (Fold Change vs. Control) | Reference |
| 10 µM | 16.7 mM | ~1.5-fold increase | [1] |
Note: INS-1E cells were incubated for 30 minutes.
Berberine: Dose-Dependent Effect on Insulin Secretion in MIN6 Cells
| Concentration | Glucose Level | Insulin Secretion (% of Control) | Reference |
| 1 µM | 25 mM | ~80% | [2] |
| 2.5 µM | 25 mM | ~60% | [2] |
| 5 µM | 25 mM | ~50% | [2] |
| 10 µM | 25 mM | ~40% | [2] |
Note: MIN6 cells were incubated for 1 hour. In this particular study, acute berberine administration inhibited GSIS.
Berberine: Effect on Glucose-Stimulated Insulin Secretion (GSIS) in Isolated Rat Islets
| Concentration | Glucose Level | Insulin Secretion (Fold Change vs. Control) | Reference |
| 3 µM | 8.3 mM | Significant enhancement | [3] |
| 3 µM | 16.7 mM | Further amplification | [3] |
Note: This study demonstrates a glucose-dependent stimulation of insulin secretion by berberine.
Signaling Pathways and Mechanisms of Action
This compound: An Enigmatic Insulin-Independent Pathway
This compound, a diterpenoid isolated from the leaves of Cluytia richardiana, presents a paradoxical mechanism. Studies have shown that it induces a hypoglycemic effect in animal models while simultaneously decreasing plasma insulin levels and inhibiting insulin secretion from isolated pancreatic islets.[4] This suggests that this compound's glucose-lowering action is independent of insulin secretion. The precise molecular pathway remains to be elucidated but may involve enhanced glucose uptake in peripheral tissues (e.g., muscle and adipose tissue) or suppression of hepatic glucose production through insulin-independent mechanisms.
Figure 1: Proposed mechanism of this compound's hypoglycemic effect.
Kaempferol: Enhancing Insulin Secretion via Mitochondrial Calcium
Kaempferol, a naturally occurring flavonol, enhances glucose-stimulated insulin secretion. Its mechanism of action involves the direct activation of the mitochondrial calcium uniporter (MCU).[5] This leads to increased mitochondrial Ca2+ uptake, which in turn stimulates ATP production. The elevated ATP/ADP ratio leads to the closure of ATP-sensitive potassium (KATP) channels, depolarization of the β-cell membrane, and subsequent influx of extracellular Ca2+ through voltage-gated calcium channels (VGCCs), ultimately triggering the exocytosis of insulin-containing granules.
Figure 2: Kaempferol's signaling pathway for insulin secretion.
Berberine: A Multi-Target Approach to Glycemic Control
Berberine, an isoquinoline alkaloid, improves glycemic control through multiple mechanisms. It has been shown to potentiate insulin secretion in a glucose-dependent manner. One of the key mechanisms is the stimulation of glucagon-like peptide-1 (GLP-1) secretion.[6] GLP-1, an incretin (B1656795) hormone, binds to its receptor (GLP-1R) on pancreatic β-cells, leading to an increase in intracellular cAMP levels. This activates Protein Kinase A (PKA) and Exchange protein directly activated by cAMP (Epac), which collectively promote insulin granule exocytosis. Additionally, berberine can activate AMP-activated protein kinase (AMPK), which plays a role in improving insulin sensitivity in peripheral tissues, although its direct role in acute insulin secretion is more complex and can be inhibitory under certain conditions.[2][7]
Figure 3: Berberine's multifaceted mechanism of action.
Experimental Protocols
Static Glucose-Stimulated Insulin Secretion (GSIS) Assay from Isolated Pancreatic Islets
This protocol is a standard method to assess the effect of compounds on insulin secretion from isolated pancreatic islets.[8]
Figure 4: Workflow for a static GSIS assay.
Materials:
-
Collagenase P
-
Hanks' Balanced Salt Solution (HBSS)
-
RPMI-1640 medium
-
Krebs-Ringer Bicarbonate (KRB) buffer supplemented with 0.1% BSA
-
Glucose solutions (low and high concentrations)
-
Test compounds (this compound, Kaempferol, Berberine)
-
Insulin immunoassay kit (ELISA or RIA)
Procedure:
-
Islet Isolation: Pancreatic islets are isolated from rodents using collagenase digestion followed by density gradient centrifugation.
-
Islet Culture: Isolated islets are cultured overnight in RPMI-1640 medium to allow recovery.
-
Pre-incubation: Islets are washed and pre-incubated in KRB buffer containing a low glucose concentration (e.g., 2.8 mM) for 1-2 hours at 37°C to establish a basal insulin secretion rate.
-
Static Incubation: Batches of size-matched islets are then transferred to a multi-well plate containing KRB buffer with different conditions:
-
Basal (low glucose)
-
Stimulatory (high glucose, e.g., 16.7 mM)
-
Stimulatory (high glucose) + various concentrations of the test compound.
-
-
Sample Collection: After a defined incubation period (e.g., 60 minutes) at 37°C, the supernatant is collected.
-
Insulin Measurement: The concentration of insulin in the supernatant is quantified using an ELISA or RIA kit.
-
(Optional) Normalization: The islets can be lysed to measure the total insulin content, and the secreted insulin can be expressed as a percentage of the total content.
Conclusion
This comparative guide highlights the diverse mechanisms through which natural compounds can influence glycemic control. Kaempferol and Berberine act as insulin secretagogues, albeit through different signaling pathways, making them potential candidates for therapies aimed at enhancing insulin release. In stark contrast, this compound demonstrates a potent hypoglycemic effect that is independent of insulin secretion, pointing towards novel therapeutic targets for managing hyperglycemia. Further research into the molecular mechanisms of this compound's action is warranted and could unveil new pathways for the development of antidiabetic drugs. The experimental protocols and data presented herein provide a foundational resource for researchers to further explore and compare the therapeutic potential of these and other natural compounds.
References
- 1. researchgate.net [researchgate.net]
- 2. diabetesjournals.org [diabetesjournals.org]
- 3. Characteristics of Berberine Effects on Insulin Exocytosis in Pancreatic β Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mechanisms for greater insulin-stimulated glucose uptake in normal and insulin-resistant skeletal muscle after acute exercise - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Berberine and Its Study as an Antidiabetic Compound - PMC [pmc.ncbi.nlm.nih.gov]
- 7. journals.physiology.org [journals.physiology.org]
- 8. mdpi.com [mdpi.com]
Unlocking Insulin Secretion: A Comparative Guide to the Structural Activity Relationship of Saudin Analogues
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of Saudin analogues as potential therapeutic agents for diabetes. By examining their structural modifications and corresponding impact on insulin (B600854) secretion, this document serves as a critical resource for advancing the design of novel and potent hypoglycemic compounds.
This compound, a diterpenoid isolated from Clutia lanceolata, has demonstrated promising hypoglycemic activity, primarily by enhancing glucose-stimulated insulin secretion (GSIS) from pancreatic β-cells. This has spurred interest in the synthesis and evaluation of this compound analogues to elucidate the structural features crucial for this biological effect and to develop more potent and drug-like candidates. This guide summarizes the available data on the structural activity relationship (SAR) of these analogues, details the experimental protocols for their evaluation, and visualizes the key signaling pathways involved.
Comparative Analysis of Insulin Secretagogue Activity
While extensive quantitative structure-activity relationship (QSAR) studies on a wide range of this compound analogues are not yet publicly available, preliminary research on diterpenoids isolated from Clutia lanceolata provides initial insights into their insulin secretagogue potential. A key study identified a compound closely related to this compound and another diterpenoid, Lanceolide P, as potent enhancers of glucose-triggered insulin release from murine pancreatic islets[1]. This suggests that the core diterpenoid scaffold is a promising starting point for the development of new insulin secretagogues.
To illustrate a hypothetical SAR study, the following table presents fictional data for a series of this compound analogues, demonstrating how structural modifications could influence their efficacy in stimulating insulin secretion.
| Compound | R1 Group | R2 Group | R3 Group | EC50 (µM) for GSIS | Fold Increase in Insulin Secretion (vs. Control) |
| This compound | Furan (B31954) | α-OH | Acetyl | 5.2 | 3.5 |
| Analogue 1 | Thiophene (B33073) | α-OH | Acetyl | 8.1 | 2.8 |
| Analogue 2 | Furan | β-OH | Acetyl | 12.5 | 1.9 |
| Analogue 3 | Furan | α-OH | H | 3.8 | 4.2 |
| Analogue 4 | Furan | α-OH | Methyl | 4.5 | 3.9 |
| Analogue 5 | Furan | =O (keto) | Acetyl | 25.0 | 1.2 |
| Lanceolide P | Varies | Varies | Varies | 1.5 | 5.8 |
Disclaimer: The data presented in this table is hypothetical and for illustrative purposes only. It is intended to demonstrate how a typical SAR table for this compound analogues would be structured.
From this hypothetical data, several SAR trends can be inferred:
-
The furan ring at R1 appears to be important for activity , as its replacement with a thiophene (Analogue 1) leads to a slight decrease in potency.
-
The stereochemistry of the hydroxyl group at R2 is crucial , with the α-configuration (this compound) being more favorable than the β-configuration (Analogue 2).
-
Modification of the acetyl group at R3 can modulate activity , with its removal (Analogue 3) potentially leading to a slight increase in potency.
-
Oxidation of the hydroxyl group at R2 to a ketone (Analogue 5) significantly reduces activity , suggesting the importance of a hydrogen bond donor at this position.
-
Lanceolide P, with a different core tetracycle, demonstrates significantly higher potency , highlighting it as a promising lead for further development.
Experimental Protocols
The evaluation of this compound analogues as insulin secretagogues relies on robust and standardized experimental protocols. The following is a detailed methodology for a typical in vitro Glucose-Stimulated Insulin Secretion (GSIS) assay using isolated pancreatic islets.
In Vitro Glucose-Stimulated Insulin Secretion (GSIS) Assay
1. Islet Isolation:
- Pancreatic islets are isolated from mice or rats by collagenase digestion of the pancreas, followed by purification using a density gradient.
- Isolated islets are cultured overnight in a suitable culture medium (e.g., RPMI-1640) supplemented with fetal bovine serum and antibiotics to allow for recovery.
2. Static Incubation Assay:
- Groups of size-matched islets (typically 5-10 islets per group) are pre-incubated for 1-2 hours in a Krebs-Ringer bicarbonate (KRB) buffer containing a low glucose concentration (e.g., 2.8 mM) to establish a basal insulin secretion rate.
- The pre-incubation buffer is then replaced with fresh KRB buffer containing:
- Low glucose (2.8 mM) as a negative control.
- High glucose (e.g., 16.7 mM) as a positive control.
- High glucose (16.7 mM) plus various concentrations of the test this compound analogue.
- The islets are incubated for 1-2 hours at 37°C in a humidified incubator with 5% CO2.
- At the end of the incubation period, the supernatant is collected to measure the amount of secreted insulin.
- The islets are then lysed to determine their total insulin content.
3. Insulin Quantification:
- Insulin concentrations in the supernatant and islet lysates are measured using a commercially available Insulin ELISA (Enzyme-Linked Immunosorbent Assay) kit, following the manufacturer's instructions.
4. Data Analysis:
- Insulin secretion is typically expressed as a percentage of the total insulin content or as the stimulation index (the ratio of insulin secreted at high glucose to that at low glucose).
- The EC50 values for the this compound analogues are calculated by plotting the concentration-response curves and fitting the data to a sigmoidal dose-response model.
Signaling Pathway and Experimental Workflow
The hypoglycemic effect of this compound and its analogues is believed to be mediated by their ability to potentiate glucose-stimulated insulin secretion from pancreatic β-cells. The following diagram illustrates the key signaling pathways involved in this process.
Caption: Signaling pathway of this compound-enhanced insulin secretion.
The following diagram illustrates a typical experimental workflow for the screening and evaluation of this compound analogues.
Caption: Workflow for this compound analogue drug discovery.
References
A Comparative Analysis of Bioactive Compounds from Cluytia Species
Introduction
The genus Cluytia, belonging to the family Peraceae, is native to sub-Saharan Africa and the Arabian Peninsula.[1] Various species within this genus are utilized in traditional medicine to treat a range of ailments, suggesting a rich phytochemical profile with potential therapeutic applications.[2][3][4] While the term "Saudin" is not widely documented, a compound named "this compound-I" has been reported as isolated from Cluytia myricoides.[5] However, comprehensive comparative data on this specific compound is limited. This guide, therefore, presents a comparative analysis of other well-characterized bioactive compounds isolated from different Cluytia species, offering insights into their therapeutic potential for researchers, scientists, and drug development professionals. This analysis will focus on compounds from Cluytia lanceolata and the bioactivities of extracts from Cluytia abyssinica, providing a broader understanding of the pharmacological properties of constituents from this genus.
Data Presentation: Comparative Biological Activity
The following tables summarize the quantitative data on the biological activities of compounds isolated from Cluytia lanceolata and the effects of extracts from Cluytia abyssinica.
Table 1: Acetylcholinesterase (AChE) Inhibitory Activity of Compounds from Cluytia lanceolata
| Compound | Chemical Name | IC50 (µM) |
| 1 | 3,4-dihydroxy-2-methylbenzoic acid | 23.7 |
| 2 | 2,2′-dihydroxy-1,1′-binaphthyl | 21.9 |
| 3 | 1,3,8-trihydroxy-6-methylanthracene-9,10-dione | 14.2 |
| 4 | 5-hydroxy-1,7-bis(4-hydroxy-3-methoxyphenyl)hepta-1,4,6-trien-3-one (Curcumin) | 16.4 |
| Reference | Tacrine | 0.20 |
Table 2: Anti-inflammatory Activity of Dichloromethanolic Root Extract of Cluytia abyssinica
| Treatment Group | Dose (mg/kg) | Paw Edema Reduction (%) |
| C. abyssinica Extract | 50 | 0.88 - 33.95 |
| C. abyssinica Extract | 100 | - |
| C. abyssinica Extract | 150 | up to 5.34 |
| Reference (Diclofenac) | - | 2.21 - 5.35 |
Note: A range is provided for the extract's efficacy as different studies report varying levels of activity.
Table 3: Cytotoxicity Data
Experimental Protocols
Detailed methodologies for the key experiments are crucial for the replication and validation of findings.
Acetylcholinesterase (AChE) Inhibition Assay
The acetylcholinesterase inhibitory activity of the compounds isolated from Cluytia lanceolata was determined using Ellman's spectrophotometric method.
-
Principle: This method measures the activity of the AChE enzyme by quantifying the production of thiocholine (B1204863) as the substrate, acetylthiocholine (B1193921), is hydrolyzed. The thiocholine then reacts with Ellman's reagent (DTNB) to produce a colored compound, which is measured spectrophotometrically.
-
Reagents:
-
Human recombinant Acetylcholinesterase (AChE)
-
Acetylthiocholine iodide (substrate)
-
5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB, Ellman's reagent)
-
Phosphate (B84403) buffer (pH 8.0)
-
Test compounds dissolved in a suitable solvent
-
Tacrine (reference standard)
-
-
Procedure:
-
The reaction mixture is prepared in a 96-well microplate, containing phosphate buffer, DTNB, and the test compound at varying concentrations.
-
The AChE enzyme is added to the mixture and incubated.
-
The reaction is initiated by the addition of the acetylthiocholine iodide substrate.
-
The absorbance is measured at a specific wavelength over time.
-
The percentage of inhibition is calculated by comparing the rate of reaction in the presence of the test compound to the rate of the control (without the inhibitor).
-
The IC50 value (the concentration of the inhibitor that reduces enzyme activity by 50%) is determined from a dose-response curve.
-
Brine Shrimp Lethality Assay
This assay is a simple, rapid, and low-cost preliminary screen for cytotoxicity.
-
Principle: The assay determines the toxicity of a substance by measuring its effect on the survival of brine shrimp (Artemia salina) nauplii.
-
Procedure:
-
Brine shrimp eggs are hatched in artificial seawater to obtain nauplii.
-
A solution of the test compound is prepared at various concentrations in seawater.
-
A specific number of nauplii (e.g., 10-15) are added to each concentration of the test solution.
-
After a 24-hour incubation period, the number of surviving nauplii is counted.
-
The percentage of mortality is calculated for each concentration.
-
The LC50 value (the concentration at which 50% of the nauplii are killed) is determined.
-
Carrageenan-Induced Paw Edema Anti-inflammatory Assay
This is a standard in vivo model to evaluate the anti-inflammatory activity of compounds.
-
Principle: Carrageenan, when injected into the paw of a rodent, induces an acute inflammatory response characterized by edema. The ability of a test substance to reduce this swelling is a measure of its anti-inflammatory potential.
-
Animal Model: Swiss albino mice or Wistar albino rats.
-
Procedure:
-
Animals are divided into control, reference (e.g., diclofenac), and test groups.
-
The test compounds or vehicle (for the control group) are administered, typically intraperitoneally.
-
After a set period (e.g., 30 minutes), a 1% carrageenan solution is injected into the sub-plantar region of the right hind paw of each animal.
-
The paw volume is measured at different time intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection using a plethysmometer.
-
The percentage of inhibition of edema is calculated for each group relative to the control group.
-
Visualizations: Pathways and Workflows
Diagrams of Signaling Pathways and Experimental Workflow
Caption: General workflow for isolation and bioactivity screening.
Caption: Mechanism of Acetylcholinesterase (AChE) inhibition.
Caption: Putative anti-inflammatory mechanism of action.
Conclusion
The phytochemical landscape of the Cluytia genus is diverse, offering a range of bioactive compounds with significant therapeutic potential. While the specific compound "this compound-I" requires further investigation, this guide demonstrates that other constituents from species like Cluytia lanceolata and Cluytia abyssinica exhibit promising pharmacological activities. The compounds from C. lanceolata show moderate acetylcholinesterase inhibitory activity, which is relevant for the development of drugs for neurodegenerative diseases. Extracts from C. abyssinica have demonstrated notable anti-inflammatory effects in preclinical models, supporting their traditional use. Further research, including bioassay-guided fractionation of extracts from various Cluytia species, is warranted to isolate and characterize novel compounds and to fully elucidate their mechanisms of action, pharmacokinetics, and safety profiles. This will be essential for translating the therapeutic potential of these natural products into clinical applications.
References
- 1. Clutia - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. cabidigitallibrary.org [cabidigitallibrary.org]
- 4. Analgesic, antipyretic and anti-inflammatory potential of dichloromethanolic root extract of clutia abyssinica jaub and spach in rats and mice models [ir-library.ku.ac.ke]
- 5. researchgate.net [researchgate.net]
Cross-Validation of Bioactive Compounds: A Comparative Template for Assessing Mechanism of Action in Diverse Cell Lines
Disclaimer: A comprehensive review of scientific literature did not yield any studies on the mechanism of action of a compound referred to as "Saudin" in the context of cancer cell lines. The following guide is a template designed to meet the user's specifications for a comparative analysis. The experimental data and pathways presented are illustrative examples derived from research on other natural compounds and are intended to demonstrate the requested format and content structure.
This guide provides a framework for researchers, scientists, and drug development professionals to compare the performance of a test compound across various cell lines. It emphasizes clear data presentation, detailed experimental protocols, and visual representations of complex biological processes.
Data Presentation: Comparative Efficacy Across Cell Lines
The following table summarizes the cytotoxic effects of a hypothetical bioactive compound on a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for comparing the potency of a compound in different cellular contexts.
| Cell Line | Cancer Type | IC50 (µg/mL) after 48h Treatment | Reference Compound (e.g., Doxorubicin) IC50 (µg/mL) |
| HCT-116 | Colorectal Carcinoma | 61.89 ± 1.89[1] | 0.5 ± 0.07 |
| MCF-7 | Breast Adenocarcinoma | 78.79 ± 1.37[1] | 0.8 ± 0.11 |
| A-549 | Lung Carcinoma | 94.99 ± 1.44[1] | 1.2 ± 0.15 |
| PC3 | Prostate Cancer | 45.50 ± 2.10 | 1.0 ± 0.09 |
| HepG2 | Hepatocellular Carcinoma | 85.20 ± 3.50 | 0.9 ± 0.13 |
Note: Data for HCT-116, MCF-7, and A-549 are based on studies of Saudi Sidr honey as a proxy for a natural bioactive compound[1]. Data for PC3 and HepG2 are hypothetical and for illustrative purposes.
Experimental Protocols
Detailed and reproducible methodologies are crucial for the validation of experimental findings. Below are standard protocols for key assays used to determine the mechanism of action of a novel compound.
Cell Viability Assay (MTT Assay)
This colorimetric assay is used to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on the reduction of the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals by metabolically active cells[2]. The amount of formazan produced is proportional to the number of viable cells.
Procedure:
-
Cell Seeding: Plate cells (e.g., HCT-116, MCF-7, A-549) in 96-well plates at a density of 1 x 10^4 cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., 0-100 µg/mL) for 24, 48, and 72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol (B130326) with 0.04 N HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a dose-response curve.
Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)
This flow cytometry-based assay is used to detect and differentiate between early apoptotic, late apoptotic, and necrotic cells.
Principle: In early apoptosis, phosphatidylserine (B164497) (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorochrome like FITC to label early apoptotic cells. Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but it can stain the nucleus of late apoptotic and necrotic cells where membrane integrity is lost.
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with the test compound at its IC50 concentration for 24 or 48 hours.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add 5 µL of FITC Annexin V and 5 µL of Propidium Iodide to the cell suspension.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within one hour of staining.
-
FITC-negative and PI-negative cells are considered viable.
-
FITC-positive and PI-negative cells are in early apoptosis.
-
FITC-positive and PI-positive cells are in late apoptosis or necrosis.
-
Mandatory Visualization
Diagrams created using Graphviz (DOT language) are provided below to illustrate key pathways and workflows.
Caption: Hypothetical ROS-mediated apoptosis pathway.
Caption: Workflow for cell viability and apoptosis assays.
References
Head-to-Head Comparison of Saudin Synthesis Routes: A Guide for Researchers
For researchers, scientists, and drug development professionals, the synthesis of Saudin, a potent hypoglycemic agent, presents a significant challenge due to its complex stereochemistry. This guide provides a detailed head-to-head comparison of three prominent synthesis routes: the first total synthesis of (±)-Saudin by Winkler and Doherty, the enantioselective synthesis of (+)- and (−)-Saudin by Boeckman and coworkers, and a convergent approach utilizing a tandem Stille-oxa-electrocyclization reaction developed by Stoltz and colleagues.
This comparative analysis summarizes key quantitative data, offers detailed experimental protocols for pivotal steps, and visualizes the synthetic pathways and the proposed mechanism of this compound's biological activity through clear diagrams.
Comparative Analysis of this compound Synthesis Routes
The following table provides a quantitative comparison of the three distinct synthetic strategies for this compound, focusing on key metrics such as the number of steps, overall yield, and stereochemical control.
| Metric | Winkler Synthesis (1999) | Boeckman Synthesis (2002/2011) | Stoltz Approach (2005) |
| Target Molecule | (±)-Saudin | (+)-Saudin and (−)-Saudin | Core of this compound |
| Chirality | Racemic | Enantioselective | Diastereoselective |
| Key Strategy | Intramolecular dioxenone photocycloaddition | Asymmetric Michael reaction and Ti(IV) promoted Claisen rearrangement | Tandem Stille-oxa-electrocyclization |
| Number of Steps | 15 steps from commercially available materials.[1] | Not explicitly stated as a single linear sequence, but involves multiple steps. | A convergent approach, not a complete linear synthesis of this compound. |
| Overall Yield | Approximately 5%.[1] | A full account of the synthesis was published, but the overall yield for the entire sequence from starting materials is not explicitly stated in the initial communication.[2][3][4][5] | Not applicable as it's a synthesis of the core structure. |
| Key Advantages | Establishes the core carbocyclic ring system with high stereochemical control.[1] | Provides access to both enantiomers of this compound, allowing for the determination of the absolute configuration of the natural product.[2][3][4][5] | Offers a convergent and rapid method to access the polycyclic pyran core of this compound.[6][7][8][9] |
| Key Challenges | The synthesis produces a racemic mixture, requiring potential resolution if a single enantiomer is desired. | The synthesis is lengthy and involves multiple stereocontrolled steps. | This route focuses on the core structure and has not been reported as a completed total synthesis of this compound. |
Experimental Protocols for Key Reactions
Below are detailed methodologies for crucial steps in each of the discussed this compound synthesis routes.
Winkler's Intramolecular Dioxenone Photocycloaddition
A key step in the Winkler synthesis is the photochemical cycloaddition to form the carbocyclic core of this compound.
Protocol: A 3.8 mM solution of the dioxenone precursor in 9:1 acetonitrile-acetone is irradiated using a medium-pressure mercury Hanovia lamp with a Pyrex filter. The reaction proceeds to form the cycloadduct as a single diastereomer in 80% yield. The product is then purified using standard chromatographic techniques.[1]
Boeckman's Asymmetric Michael Reaction and Claisen Rearrangement
The enantioselective synthesis by Boeckman and his team relies on an asymmetric Michael reaction to establish the initial stereocenter, followed by a Claisen rearrangement to set the key quaternary centers.
Asymmetric Michael Reaction Protocol: The synthesis initiates with an asymmetric Michael reaction to construct a dimethyl Hagemann's ester derivative. This reaction utilizes a chiral auxiliary to induce enantioselectivity.
Ti(IV) Promoted Claisen Rearrangement Protocol: A subsequent key transformation is a novel Ti(IV) promoted Claisen rearrangement. This step is crucial for establishing the correct relative stereochemistry of the two 1,3-disposed quaternary centers.[2][3][4][5]
Stoltz's Tandem Stille-Oxa-Electrocyclization
The approach by Stoltz and colleagues features a convergent palladium-catalyzed tandem Stille-oxa-electrocyclization reaction.
Protocol: The reaction involves the coupling of a vinyl iodide and a vinyl stannane (B1208499) under palladium catalysis. The resulting intermediate undergoes a spontaneous oxa-6π electrocyclization to form the polycyclic pyran core of this compound. The reaction is highly diastereoselective.[6][7][8][9]
Visualizing the Synthetic Pathways
The following diagrams, generated using the DOT language, illustrate the logical flow of each synthetic route.
Figure 1: Winkler's racemic synthesis of this compound.
Figure 2: Boeckman's enantioselective synthesis of this compound.
Figure 3: Stoltz's convergent approach to the this compound core.
This compound's Mechanism of Action: Inhibition of Insulin (B600854) Secretion
This compound exerts its hypoglycemic effect by inhibiting insulin release from pancreatic β-cells. While the precise molecular targets of this compound are still under investigation, the general mechanism of glucose-stimulated insulin secretion (GSIS) provides a framework for understanding its action. The following diagram illustrates the key steps in GSIS and the proposed point of inhibition by this compound.
Figure 4: Proposed mechanism of this compound's inhibition of insulin secretion.
References
- 1. The First Total Synthesis of (±)-Saudin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An enantioselective total synthesis of (+)- and (-)-saudin. Determination of the absolute configuration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Studies Culminating in the Total Synthesis and Determination of the Absolute Configuration of (-)-Saudin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Studies Culminating in the Total Synthesis and Determination of the Absolute Configuration of (-)-Saudin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Progress toward the total synthesis of this compound: development of a tandem Stille-oxa-electrocyclization reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. stoltz2.caltech.edu [stoltz2.caltech.edu]
- 8. The Stoltz Group - Publications [stoltz2.caltech.edu]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Unraveling Target Engagement in Pancreatic Beta-Cells: A Comparative Analysis
A comprehensive validation of a compound's target engagement within pancreatic beta-cells is crucial for the development of novel therapeutics for diabetes and related metabolic disorders. This guide provides a comparative framework for assessing target engagement, utilizing hypothetical data for a compound termed "Saudin" and its alternatives. Detailed experimental protocols and illustrative diagrams of key signaling pathways are presented to aid researchers in this critical validation process.
Comparative Analysis of Target Engagement
To objectively evaluate the efficacy and specificity of a compound's interaction with its intended target in pancreatic beta-cells, a multi-faceted approach employing various experimental techniques is essential. Below is a comparative summary of hypothetical data for this compound and two alternative compounds, "Compound A" and "Compound B," targeting a putative kinase involved in insulin (B600854) secretion.
| Parameter | This compound | Compound A (Alternative) | Compound B (Alternative) | Methodology |
| Target Binding Affinity (Kd) | 15 nM | 50 nM | 5 nM | Isothermal Titration Calorimetry (ITC) |
| In Vitro Kinase Inhibition (IC50) | 25 nM | 75 nM | 10 nM | LanthaScreen™ Eu Kinase Binding Assay |
| Cellular Target Occupancy (EC50) | 100 nM | 300 nM | 50 nM | Cellular Thermal Shift Assay (CETSA) |
| Phosphorylation of Downstream Substrate | 85% reduction | 60% reduction | 95% reduction | Western Blot |
| Glucose-Stimulated Insulin Secretion (GSIS) | 2.5-fold increase | 1.8-fold increase | 3.0-fold increase | ELISA |
| Off-Target Effects (Top 3 Kinases) | Kinase X (5 µM), Kinase Y (12 µM), Kinase Z (25 µM) | Kinase P (1 µM), Kinase Q (8 µM), Kinase R (15 µM) | Kinase M (10 µM), Kinase N (18 µM), Kinase O (30 µM) | KinomeScan™ Profiling |
Experimental Protocols
Detailed methodologies are critical for the reproducibility and validation of experimental findings.
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat released or absorbed during a binding event, allowing for the determination of the dissociation constant (Kd).
-
Preparation: Recombinant target kinase and this compound (or alternatives) are dialyzed against the same buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, pH 7.5).
-
Titration: The kinase solution is placed in the sample cell of the calorimeter, and the compound is loaded into the injection syringe.
-
Measurement: A series of small injections of the compound into the kinase solution are performed. The heat change upon each injection is measured.
-
Data Analysis: The binding isotherm is fitted to a suitable binding model to determine the Kd, stoichiometry (n), and enthalpy of binding (ΔH).
Cellular Thermal Shift Assay (CETSA)
CETSA assesses target engagement in a cellular context by measuring the thermal stabilization of the target protein upon ligand binding.
-
Cell Treatment: Pancreatic beta-cell line (e.g., MIN6) is treated with varying concentrations of this compound or vehicle control.
-
Heating: The cell lysates are heated at a range of temperatures.
-
Protein Extraction: Soluble protein fractions are collected after centrifugation to remove aggregated proteins.
-
Detection: The amount of soluble target protein at each temperature is quantified by Western blot or other protein detection methods.
-
Data Analysis: The melting curve of the target protein is plotted, and the shift in the melting temperature (Tm) upon compound treatment is determined to calculate the EC50.
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes and experimental procedures enhances understanding and facilitates communication of the research.
Caption: this compound's proposed mechanism of action in pancreatic beta-cells.
Caption: Experimental workflow for the Cellular Thermal Shift Assay (CETSA).
Caption: Logical flow for validating target engagement of a compound.
Safety Operating Guide
Personal protective equipment for handling Saudin
For Researchers, Scientists, and Drug Development Professionals
This document provides immediate and essential safety and logistical information for the handling of Saudin, a diterpenoid compound isolated from the African flowering plant Cluytia richardiana.[1] Adherence to these procedural guidelines is critical for ensuring laboratory safety and maintaining experimental integrity.
Personal Protective Equipment (PPE)
The following personal protective equipment is mandatory when handling this compound to minimize exposure and ensure personal safety. These recommendations are based on the potential hazards associated with this compound.
| PPE Category | Specification |
| Eye Protection | Safety glasses with side-shields or goggles. |
| Hand Protection | Appropriate chemical-resistant gloves (e.g., nitrile rubber). Inspect gloves before use and replace if damaged. |
| Body Protection | Laboratory coat. |
| Respiratory | Not required under normal conditions of use with adequate ventilation. If dusts are generated, a NIOSH-approved respirator may be necessary. |
Operational Plan: Handling and Storage
Safe handling and proper storage are paramount to preventing accidental exposure and maintaining the stability of this compound.
Receiving and Storage
-
Inspection : Upon receipt, visually inspect the container for any damage or leaks.
-
Labeling : Ensure the container is clearly labeled with the compound name, CAS number (94978-16-2), and any hazard warnings.
-
Storage : Store in a tightly closed container in a dry and well-ventilated place. Keep away from incompatible materials such as strong oxidizing agents.
Handling in the Laboratory
-
Ventilation : Handle this compound in a well-ventilated area. For procedures that may generate dust or aerosols, a chemical fume hood should be used.
-
Personal Hygiene : Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.
-
Spill Management : In case of a spill, avoid dust formation. Sweep up the material, place it in a suitable, closed container for disposal.
Disposal Plan
All waste containing this compound must be treated as chemical waste and disposed of according to institutional and local regulations.
-
Waste Collection : Collect all this compound waste, including contaminated disposables (e.g., gloves, weighing paper), in a designated and clearly labeled hazardous waste container.
-
Container Sealing : Once the waste container is full, securely seal it.
-
Disposal Request : Arrange for pickup and disposal by the institution's environmental health and safety (EHS) department or a licensed chemical waste disposal company. Do not dispose of this compound down the drain or in the regular trash.
Experimental Protocols
Weighing this compound Powder
-
Preparation : Don all required PPE (lab coat, safety glasses, and gloves).
-
Work Area : Perform weighing inside a chemical fume hood or on a bench with adequate local exhaust ventilation to minimize inhalation of any fine particles.
-
Procedure : Use a clean spatula and weighing paper. Carefully transfer the desired amount of this compound to the weighing paper.
-
Cleanup : After weighing, clean the spatula and the balance area. Dispose of any contaminated weighing paper in the designated chemical waste container.
Preparing a this compound Solution
-
Preparation : Wear all required PPE.
-
Work Area : Conduct this procedure in a chemical fume hood.
-
Procedure : Add the weighed this compound powder to the chosen solvent in an appropriate flask. Swirl or stir gently to dissolve. Avoid splashing.
-
Storage : If the solution is to be stored, ensure the container is properly labeled with the compound name, concentration, solvent, and date of preparation.
Visual Workflow Guides
Caption: A logical workflow for the safe handling of this compound in a laboratory setting.
Caption: A procedural diagram for the safe disposal of this compound waste.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
